Conivaptan-d4
Description
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Properties
IUPAC Name |
2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-OCOLLXALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conivaptan-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterium-labeled form of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[1] Due to the kinetic isotope effect, this compound is a valuable tool in analytical and pharmacokinetic research, primarily utilized as an internal standard for the quantification of Conivaptan in biological matrices by mass spectrometry.[2][3] Its use significantly enhances the accuracy and precision of bioanalytical methods.[2] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application.
Chemical and Physical Properties
This compound is structurally analogous to Conivaptan, with four hydrogen atoms replaced by deuterium. The IUPAC name for this compound is N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1′-biphenyl]-2-carboxamide.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1129433-63-1 | |
| Molecular Formula | C₃₂H₂₂D₄N₄O₂ | |
| Molecular Weight | 502.61 g/mol | |
| Formal Name | N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d]benzazepin-6(1H)-yl)carbonyl]phenyl-d₄]-[1,1'-biphenyl]-2-carboxamide | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Formulation | A solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action of the Parent Compound, Conivaptan
Conivaptan exerts its pharmacological effects by acting as an antagonist at two of the three arginine vasopressin (AVP) receptor subtypes: V1A and V2. It does not inhibit the V1B receptor.
-
V2 Receptor Antagonism: The primary therapeutic effect of Conivaptan stems from its antagonism of V2 receptors, which are predominantly located in the renal collecting ducts. The binding of AVP to V2 receptors normally triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, increasing water reabsorption. By blocking this interaction, Conivaptan inhibits water reabsorption, leading to aquaresis—the excretion of electrolyte-free water. This action is beneficial in treating euvolemic and hypervolemic hyponatremia.
-
V1A Receptor Antagonism: V1A receptors are found on vascular smooth muscle cells. Their stimulation by AVP leads to vasoconstriction. Conivaptan's antagonism of V1A receptors can therefore lead to vasodilation.
Vasopressin V2 Receptor Signaling Pathway
The binding of Arginine Vasopressin (AVP) to the V2 receptor (V2R) on the basolateral membrane of renal collecting duct principal cells initiates a G-protein coupled signaling cascade. This process is crucial for the regulation of water homeostasis. Conivaptan acts as a competitive antagonist at the V2R, blocking the initiation of this pathway.
Caption: Vasopressin V2 Receptor Signaling Pathway and the inhibitory action of Conivaptan.
Experimental Protocols
This compound is primarily used as an internal standard in the quantification of Conivaptan in biological samples, most commonly by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantification of Conivaptan in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the determination of Conivaptan in human plasma.
4.1.1. Materials and Reagents
-
Conivaptan reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (HPLC grade)
-
Water (HPLC grade)
-
Human plasma
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (1:9) |
| Mobile Phase B | 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (9:1) |
| Gradient Elution | 0-0.1 min: 10% B; 0.1-1.5 min: 10-90% B; 1.5-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 20 °C |
| Injection Volume | 5 µL |
4.1.4. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Conivaptan: To be optimized; this compound: To be optimized |
| Source Temperature | 450 °C |
| Ion Spray Voltage | 5000 V |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | 4 psi |
Note: Specific MRM transitions, declustering potential, and collision energy should be optimized for the specific instrument used.
4.1.5. Preparation of Stock and Working Solutions
-
Conivaptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Conivaptan in a suitable solvent (e.g., DMSO, methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Conivaptan Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by diluting the stock solution with acetonitrile-water (1:1, v/v). A typical calibration range is 1-500 ng/mL.
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with acetonitrile-water (1:1, v/v).
4.1.6. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4.1.7. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:
-
Specificity
-
Linearity
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Table 2: Representative LC-MS/MS Method Validation Data for Conivaptan Quantification
| Parameter | Result | Source |
| Linearity Range | 1–500 ng/mL | |
| Intra-batch Precision (RSD) | ≤5.7% | |
| Inter-batch Precision (RSD) | ≤6.8% | |
| Intra-batch Accuracy | 0.5–1.1% | |
| Extraction Recovery | 94.2–100.5% | |
| Matrix Effect | 94.9–97.0% |
Experimental Workflow for Pharmacokinetic Studies
This compound is essential for accurate pharmacokinetic studies of Conivaptan. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for a pharmacokinetic study of Conivaptan using this compound.
Synthesis and Characterization
Detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, as they are often proprietary to commercial suppliers. However, the synthesis would likely involve the use of deuterated starting materials or reagents in a synthetic route analogous to that of Conivaptan. General methods for the synthesis of deuterated compounds often employ techniques such as catalytic H-D exchange or the use of deuterated reducing agents.
Characterization and quality control of this compound are critical. A Certificate of Analysis from the supplier should provide information on its identity, purity (both chemical and isotopic), and any impurities.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Conivaptan. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This technical guide provides a foundational understanding of this compound, its properties, the mechanism of its parent compound, and detailed protocols for its application.
References
An In-depth Technical Guide to the Chemical Properties of Conivaptan-d4
Conivaptan-d4 is the deuterated analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Conivaptan in biological matrices during pharmacokinetic and metabolic studies, utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4] Its use significantly enhances the accuracy and precision of such analytical methods.[3]
This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its parent compound's signaling pathway and its use in experimental workflows.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated parent compound, Conivaptan.
Table 1: Chemical Properties of this compound and Conivaptan
| Property | This compound | Conivaptan |
| IUPAC Name | N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][5]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide[1] | N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][5]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide[5][6] |
| Molecular Formula | C₃₂H₂₂D₄N₄O₂[1][3][7] | C₃₂H₂₆N₄O₂[5][6] |
| Molecular Weight | 502.61 g/mol [3][8][9] | 498.57 g/mol [5][6] |
| CAS Number | 1129433-63-1[1][3][7] | 210101-16-9[5][6] |
| Synonyms | N/A | YM-087, Vaprisol[5][6] |
Table 2: Physical Properties of this compound and Conivaptan
| Property | This compound | Conivaptan |
| Physical Form | Solid[1] | Solid[5] |
| Solubility | Soluble in DMSO[1] | Very slightly soluble in water (0.15 mg/mL at 23°C).[2][5][10][11] Soluble in DMSO (≥ 100 mg/mL).[12] |
| Storage Temperature | -20°C[7] | -20°C (powder)[13] |
| Purity | ≥99% deuterated forms (d1-d4)[1] | N/A |
Experimental Protocols
This compound is primarily utilized as an internal standard (IS) in bioanalytical methods. Below is a detailed methodology for the quantification of Conivaptan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Protocol: Quantification of Conivaptan in Human Plasma via LC-MS/MS
This protocol is adapted from a validated method for detecting Conivaptan in human plasma, demonstrating the application of this compound.[14][15][16]
1. Materials and Reagents:
-
HPLC-grade acetonitrile (B52724) and methanol[14][16]
-
Ammonium (B1175870) formate[14][16]
-
Human drug-free plasma[17]
-
Ultrapure water[17]
2. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of Conivaptan and this compound by dissolving the compounds in a suitable solvent like DMSO.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Conivaptan stock solution into drug-free human plasma to achieve a concentration range of 1–500 ng/mL.[14][15]
-
Internal Standard Working Solution: Prepare a working solution of this compound.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add the this compound internal standard working solution.
-
Add acetonitrile to precipitate plasma proteins.[14][15][18]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: An Agilent 1100 HPLC system or equivalent.[17]
-
Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[14][15][18]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid and 5 mM ammonium formate (B1220265) in acetonitrile–water (1:9).[17]
-
Solvent B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1).[17]
-
-
Flow Rate: 0.4 mL/min.[17]
-
Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent, with electrospray ionization (ESI) in positive mode.[17]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[14][15]
-
MRM Transitions:
5. Data Analysis:
-
Quantify Conivaptan in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Conivaptan in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Conivaptan
Conivaptan is a potent antagonist of both V1A and V2 vasopressin receptors.[2][19] The V1A receptors are primarily located on vascular smooth muscle cells, where their stimulation by arginine vasopressin (AVP) leads to vasoconstriction.[19] The V2 receptors are found in the renal collecting ducts and mediate antidiuresis by promoting water reabsorption.[19][20] By blocking these receptors, Conivaptan induces aquaresis—the excretion of free water without significant electrolyte loss—making it effective for treating euvolemic and hypervolemic hyponatremia.[19][20][21]
Caption: Mechanism of action of Conivaptan as a dual V1A and V2 vasopressin receptor antagonist.
Experimental Workflow
The following diagram illustrates the typical workflow for quantifying Conivaptan in human plasma samples using this compound as an internal standard.
Caption: Workflow for quantifying Conivaptan in plasma using this compound as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. apexbt.com [apexbt.com]
- 8. theclinivex.com [theclinivex.com]
- 9. This compound - CAS - 1129433-63-1 | Axios Research [axios-research.com]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. akjournals.com [akjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Conivaptan - Wikipedia [en.wikipedia.org]
The Core Mechanism of Action of Conivaptan-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan-d4 is the deuterated analogue of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1a and V2. While specific research on the mechanism of action of this compound is not extensively published, the fundamental principles of pharmacology suggest that its mechanism of action is identical to that of its non-deuterated counterpart, Conivaptan. Deuteration is a common strategy in drug development to favorably alter the pharmacokinetic profile of a compound, primarily by slowing its metabolism, without changing its pharmacodynamic properties. Therefore, this guide will detail the core mechanism of action of Conivaptan, which can be directly extrapolated to this compound.
Conivaptan is primarily utilized for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[1][2] Its therapeutic effect is derived from its ability to competitively and reversibly bind to and inhibit the V1a and V2 vasopressin receptors.[3][4]
Core Mechanism: Dual Antagonism of Vasopressin Receptors
Conivaptan functions as a dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, with nanomolar affinity for both human receptor subtypes in vitro.[1] Although it has a high affinity for both, radioligand competition binding assays have indicated a tenfold higher affinity for the V2 receptor compared to the V1a receptor.[3][4]
V2 Receptor Antagonism and Aquaresis
The primary therapeutic effect of Conivaptan in treating hyponatremia stems from its antagonism of V2 receptors.[1][5] These receptors are predominantly located in the renal collecting ducts and play a crucial role in maintaining plasma osmolality.[1][6][7]
Under normal physiological conditions, AVP binds to V2 receptors, which are Gs-protein coupled. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their insertion into the apical membrane of the collecting duct cells.[6][8][10] This process increases the reabsorption of free water from the filtrate back into the bloodstream.
Conivaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire signaling cascade.[6] The result is a decrease in the number of AQP2 channels in the apical membrane, leading to reduced water reabsorption and an increase in the excretion of free water, a process known as aquaresis.[1][6][10] This electrolyte-sparing water diuresis leads to a decrease in urine osmolality, an increase in urine output, and a subsequent rise in serum sodium concentration.[1][5][7]
V1a Receptor Antagonism and Vasodilation
V1a receptors are Gq-protein coupled and are found on vascular smooth muscle cells, hepatocytes, and platelets.[3][10] The binding of AVP to V1a receptors activates phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium, causing vasoconstriction.[8]
By antagonizing V1a receptors, Conivaptan can inhibit AVP-induced vasoconstriction, potentially leading to vasodilation.[11][6] This effect may have therapeutic implications in conditions with elevated AVP levels and increased vascular resistance.[6]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the reported in vitro binding affinity of Conivaptan for human V1a and V2 receptors.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| Vasopressin V1a | Conivaptan | Ki | ~1.0 |
| Vasopressin V2 | Conivaptan | Ki | ~0.1 |
Note: Specific Ki values can vary between studies. The values presented are representative of the approximate tenfold higher affinity for the V2 receptor over the V1a receptor as cited in the literature.[3][4]
Signaling Pathway Diagrams
Caption: V2 Receptor Signaling Pathway and Point of Conivaptan Inhibition.
Caption: V1a Receptor Signaling Pathway and Point of Conivaptan Inhibition.
Experimental Protocols
The characterization of vasopressin receptor antagonists like Conivaptan relies on key in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay (for Receptor Affinity)
This assay is used to determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for V1a and V2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human V1a or V2 receptors.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled ("cold") Arginine Vasopressin for non-specific binding determination.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding.
-
Reagent Addition:
-
Total Binding: Add cell membranes, a fixed concentration of radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of unlabeled AVP.
-
Competitive Binding: Add cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay (for V2 Receptor Functional Antagonism)
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), the second messenger for the V2 receptor.
Objective: To determine the functional potency (IC50) of this compound as a V2 receptor antagonist.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium and plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist (e.g., Arginine Vasopressin or dDAVP).
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the detection kit.
Methodology:
-
Cell Seeding: Seed the V2 receptor-expressing cells into a multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and add assay buffer containing a PDE inhibitor. Then, add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of AVP (typically at its EC80, the concentration that elicits 80% of the maximal response) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen detection kit. The signal generated is typically inversely proportional to the amount of cAMP in competitive immunoassays or directly proportional in other formats.
-
Data Analysis:
-
Plot the measured signal (or calculated cAMP concentration) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the AVP-stimulated cAMP production.
-
Caption: Experimental Workflow for cAMP Accumulation Assay.
Conclusion
The mechanism of action of this compound is predicated on the well-established pharmacology of Conivaptan as a dual V1a and V2 vasopressin receptor antagonist. Its primary therapeutic utility in treating hyponatremia is achieved through V2 receptor blockade in the kidneys, leading to aquaresis. The deuteration of the molecule is not expected to alter this fundamental mechanism but rather to modify its metabolic profile, potentially enhancing its therapeutic index. The experimental protocols described herein represent the standard methodologies for characterizing the receptor affinity and functional antagonism of compounds like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Conivaptan: new treatment for hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Conivaptan Hydrochloride? [synapse.patsnap.com]
- 7. Conivaptan - Wikipedia [en.wikipedia.org]
- 8. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoproteomic Identification of Vasopressin/cAMP/Protein Kinase A–Dependent Signaling in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
Technical Guide: Conivaptan-d4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies associated with the certificate of analysis for Conivaptan-d4. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analytical studies involving Conivaptan.
Introduction
This compound is the deuterium-labeled analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the precise quantification of Conivaptan in biological matrices and pharmaceutical formulations.[1][3] Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), significantly enhances the accuracy and reliability of pharmacokinetic and metabolic studies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for the proper handling, storage, and application of this stable isotope-labeled standard.
| Property | Value |
| IUPAC Name | N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1′-biphenyl]-2-carboxamide |
| CAS Number | 1129433-63-1 |
| Molecular Formula | C₃₂H₂₂D₄N₄O₂ |
| Molecular Weight | 502.60 g/mol |
| Appearance | White to off-white or pale orange-white powder |
| Solubility | Soluble in DMSO |
Analytical Specifications
The quality and purity of this compound are paramount for its use as an internal standard. The following table outlines the typical analytical specifications found on a certificate of analysis.
| Parameter | Specification | Method |
| Purity | ≥98.9% | HPLC |
| Deuterated Forms | ≥99% (d₁-d₄) | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
Experimental Protocols
The accurate quantification of Conivaptan in biological samples is a critical aspect of clinical and preclinical research. This compound is an essential tool in these analyses. Below is a detailed methodology for a validated LC-MS/MS assay for the estimation of Conivaptan in human plasma.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method is designed for the sensitive and rapid quantification of Conivaptan in human plasma, utilizing this compound as an internal standard.
4.1.1. Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add a working solution of this compound (internal standard).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
4.1.2. Chromatographic Conditions
-
Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm)
-
Mobile Phase: Gradient elution with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile–water (1:9) and acetonitrile–water (9:1)
-
Flow Rate: As per optimized method parameters.
-
Injection Volume: As per optimized method parameters.
-
Run Time: 4 minutes
4.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Positive-mode electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Conivaptan: Specific parent > daughter ion transition.
-
This compound: Specific parent > daughter ion transition.
-
Visualizations
Signaling Pathway of Conivaptan
Caption: Mechanism of action of Conivaptan as a dual antagonist of V1A and V2 vasopressin receptors.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of Conivaptan using this compound as an internal standard.
References
Conivaptan-d4: A Technical Guide for Researchers
CAS Number: 1129433-63-1
This technical guide provides an in-depth overview of Conivaptan-d4, a deuterated analog of Conivaptan (B1669423), intended for researchers, scientists, and professionals in drug development. This document covers its chemical properties, mechanism of action, synthesis, and applications in analytical and pharmacokinetic research.
Introduction
This compound is a stable, deuterium-labeled form of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1] Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Conivaptan in biological samples.[2] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, enabling accurate differentiation from the unlabeled parent compound without altering its chemical properties significantly.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1129433-63-1 | [3] |
| Molecular Formula | C₃₂H₂₂D₄N₄O₂ | [3][4] |
| Molecular Weight | 502.61 g/mol | |
| IUPAC Name | N-(4-(2-Methyl-1,4,5,6-tetrahydrobenzo[b]imidazo[4,5-d]azepine-6-carbonyl)phenyl-2,3,5,6-d4)-[1,1'-biphenyl]-2-carboxamide | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO | |
| Purity | ≥98% |
Mechanism of Action of Parent Compound (Conivaptan)
Conivaptan exerts its pharmacological effects by antagonizing both the V1A and V2 subtypes of the vasopressin receptor.
-
V2 Receptor Antagonism: In the renal collecting ducts, AVP binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. This increases water reabsorption from the filtrate back into the bloodstream. Conivaptan blocks this interaction, preventing the translocation of AQP2 channels. The result is a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis. This leads to an increase in serum sodium concentration.
-
V1A Receptor Antagonism: V1A receptors are primarily located on vascular smooth muscle cells. Their activation by AVP mediates vasoconstriction. By blocking these receptors, Conivaptan can lead to vasodilation.
The dual antagonism of V1A and V2 receptors makes Conivaptan an effective agent for the treatment of euvolemic and hypervolemic hyponatremia.
Signaling Pathways
The following diagrams illustrate the signaling pathways of vasopressin receptor activation and the inhibitory action of Conivaptan.
References
Conivaptan-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan (B1669423). This document details its suppliers, pricing, and key experimental applications, including its use as an internal standard in pharmacokinetic studies and its relevance in studying vasopressin receptor signaling.
Sourcing and Availability of this compound
This compound is available from several specialized chemical suppliers. Its primary use in a research setting is as an internal standard for the accurate quantification of conivaptan in biological matrices using mass spectrometry. Below is a summary of supplier information and pricing.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |
| APExBIO | This compound | 1129433-63-1 | C32H22D4N4O2 | Not Specified | 1mg | $701.00 |
| Cayman Chemical | This compound | 1129433-63-1 | C32H22D4N4O2 | ≥99% deuterated forms (d1-d4) | Not Specified | Inquire for price |
| Clinivex | This compound | 1129433-63-1 | Not Specified | Not Specified | 10mg, 50mg, 100mg | Inquire for price |
| Veeprho | This compound | 1129433-63-1 | Not Specified | Not Specified | Not Specified | Inquire for price |
| Shanghai Nianxing Industrial Co., Ltd | This compound | 1129433-63-1 | C32H22D4N4O2 | 98.0% | Not Specified | Inquire for price |
Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.
Mechanism of Action: Dual Vasopressin Receptor Antagonism
Conivaptan is a non-peptide antagonist of both the vasopressin V1a and V2 receptors.[1][2] Its deuterated form, this compound, is expected to have the same mechanism of action. Understanding this dual antagonism is crucial for designing and interpreting experiments.
-
V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle cells. Their activation by arginine vasopressin (AVP) leads to vasoconstriction. Conivaptan blocks this interaction, leading to vasodilation.
-
V2 Receptor Antagonism: V2 receptors are predominantly found in the collecting ducts of the kidneys. AVP binding to V2 receptors promotes water reabsorption. By antagonizing these receptors, conivaptan induces aquaresis, the excretion of free water, without significant electrolyte loss.[3]
The following diagram illustrates the signaling pathways of the V1a and V2 receptors and the inhibitory action of Conivaptan.
Caption: Vasopressin Receptor Signaling and Conivaptan Inhibition.
Experimental Protocols
This compound is a valuable tool for a variety of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Quantification of Conivaptan in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a method for the accurate measurement of conivaptan concentrations in plasma samples, a critical component of pharmacokinetic studies.
Objective: To determine the concentration of conivaptan in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials:
-
Conivaptan analytical standard
-
This compound (internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of conivaptan and this compound in a suitable solvent (e.g., DMSO or methanol).
-
From the stock solutions, prepare a series of working solutions of conivaptan for the calibration curve and quality control (QC) samples by serial dilution in 50% acetonitrile.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate conivaptan and this compound from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Conivaptan: Determine the optimal precursor to product ion transition (e.g., m/z 499.2 -> 291.1).
-
This compound: Determine the optimal precursor to product ion transition (e.g., m/z 503.2 -> 295.1).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of conivaptan to this compound against the nominal concentration of the calibrants.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of conivaptan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS Workflow for Conivaptan Quantification.
In Vitro Vasopressin V1a Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds, such as conivaptan, for the V1a receptor.
Objective: To measure the binding affinity (Ki) of a test compound for the human vasopressin V1a receptor expressed in CHO cell membranes.
Materials:
-
CHO cell membranes expressing the human V1a receptor
-
[3H]-Arginine Vasopressin (Radioligand)
-
Unlabeled Arginine Vasopressin (for non-specific binding determination)
-
Test compound (e.g., Conivaptan)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Thaw the V1a receptor-expressing CHO cell membranes on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Dilute the membranes to the desired concentration in assay buffer (typically 5-20 µg of protein per well).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-AVP (at a concentration near its Kd), and 100 µL of diluted membranes.
-
Non-specific Binding (NSB): 50 µL of unlabeled AVP (at a high concentration, e.g., 1 µM), 50 µL of [3H]-AVP, and 100 µL of diluted membranes.
-
Competition Binding: 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution), 50 µL of [3H]-AVP, and 100 µL of diluted membranes.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Vasopressin V2 Receptor cAMP Functional Assay
This protocol details a cell-based functional assay to measure the effect of test compounds on the V2 receptor-mediated cAMP production.
Objective: To determine the functional potency (IC50) of a V2 receptor antagonist, such as conivaptan, by measuring its ability to inhibit AVP-stimulated cAMP production in HEK293 cells.
Materials:
-
HEK293 cells stably expressing the human V2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Arginine Vasopressin (AVP)
-
Test compound (e.g., Conivaptan)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
-
384-well white microplates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Culture and Plating:
-
Culture the V2R-expressing HEK293 cells according to standard protocols.
-
Harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound (conivaptan) in assay buffer.
-
Prepare a solution of AVP at a concentration that gives a submaximal response (e.g., EC80).
-
Add the test compound to the appropriate wells.
-
For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes at room temperature.
-
-
Cell Stimulation:
-
Add the AVP solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves the addition of lysis and detection reagents.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the cAMP concentration in each well based on the plate reader signal and the standard curve.
-
Plot the percentage of inhibition of the AVP response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Logical Relationships in this compound Application
The use of this compound as an internal standard is based on a clear logical framework that ensures the accuracy and reliability of quantitative bioanalysis.
Caption: Logical Framework for this compound as an Internal Standard.
This guide provides a comprehensive technical overview for researchers working with this compound. By understanding its sourcing, mechanism of action, and key experimental applications, scientists can effectively utilize this tool in their drug discovery and development efforts.
References
Deuterated Conivaptan: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterated conivaptan (B1669423), a stable isotope-labeled analog of the vasopressin receptor antagonist, conivaptan. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of deuterated conivaptan in their studies. While direct comparative data between deuterated and non-deuterated conivaptan is not extensively available in public literature, this guide synthesizes established principles of deuterium (B1214612) substitution in pharmacology with the known characteristics of conivaptan to illuminate its research utility.
Introduction to Conivaptan
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2][3][4] It is approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[1][2] By blocking V2 receptors in the renal collecting ducts, conivaptan promotes aquaresis, the excretion of free water, thereby increasing serum sodium concentrations.[2] Its antagonism of V1a receptors can lead to vasodilation.[4] Conivaptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][6]
The Rationale for Deuteration in Drug Research
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful tool in pharmaceutical research.[1][5][7] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor modification can have significant impacts on a molecule's physicochemical properties and metabolic fate, a phenomenon known as the kinetic isotope effect.[7][8]
Potential Advantages of Deuteration:
-
Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic attack, the rate of enzymatic metabolism can be slowed, leading to a longer half-life and increased overall drug exposure.[5][7][8]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites.[5]
-
Enhanced Bioavailability: By reducing first-pass metabolism, deuteration can increase the systemic exposure of an orally administered drug.
-
Use as an Internal Standard: Deuterated compounds are ideal internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their near-identical chemical and physical properties to the analyte, but distinct mass.[9]
Research Applications of Deuterated Conivaptan
Internal Standard for Bioanalytical Methods
The primary and most established research application of deuterated conivaptan (Conivaptan-d4) is as an internal standard for the accurate quantification of conivaptan in biological matrices.[9] Its use in isotope dilution mass spectrometry ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.
Table 1: Commercially Available Deuterated Conivaptan
| Compound | CAS Number | Molecular Formula | Notes |
| This compound | 1129433-63-1 | C₃₂H₂₂D₄N₄O₂ | Deuterium-labeled analog of Conivaptan. Used as an internal standard.[9] |
Potential for Enhanced Pharmacokinetic Profile
Given that conivaptan is extensively metabolized by CYP3A4, strategic deuteration at the sites of metabolism could significantly improve its pharmacokinetic profile.[5][6] While specific data for deuterated conivaptan is not yet published, the principles of the kinetic isotope effect suggest the potential for a longer half-life and increased exposure compared to the non-deuterated parent drug. This would make deuterated conivaptan an interesting candidate for studies aiming to develop long-acting vasopressin receptor antagonists.
Table 2: Pharmacokinetic Parameters of Non-Deuterated Conivaptan (for reference)
| Parameter | Value | Species | Reference |
| Half-life (t½) | 5.3 - 10.2 hours | Human | [10] |
| Clearance (CL) | 9.5 - 18.7 L/h | Human | [10] |
| Protein Binding | 99% | Human | [11] |
Note: These values are for non-deuterated conivaptan and are provided as a baseline for potential comparative studies with a deuterated analog.
Experimental Protocols
Quantification of Conivaptan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol describes a general method for the quantification of conivaptan in human plasma using a deuterated internal standard.
Materials:
-
Conivaptan analytical standard
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC and 6470 TQ mass spectrometer)[12]
-
Reversed-phase C18 column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of conivaptan and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of conivaptan by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution program to separate conivaptan from endogenous plasma components.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Conivaptan: Q1/Q3 (e.g., 499.2 -> 158.1)[13]
-
This compound: Q1/Q3 (e.g., 503.2 -> 162.1)
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of conivaptan to this compound against the nominal concentration of the calibrators.
-
Determine the concentration of conivaptan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a method to compare the metabolic stability of deuterated conivaptan to its non-deuterated counterpart.
Materials:
-
Deuterated and non-deuterated conivaptan
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the test compound (deuterated or non-deuterated conivaptan, e.g., 1 µM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a structurally related compound or a different deuterated analog if available).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound (deuterated or non-deuterated conivaptan) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Table 3: Hypothetical Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Conivaptan | Expected value | Expected value |
| Deuterated Conivaptan | Hypothesized to be longer than non-deuterated | Hypothesized to be lower than non-deuterated |
This table illustrates the expected outcome of a comparative metabolic stability study based on the principles of the kinetic isotope effect. Actual experimental data is required for confirmation.
Visualizations
Signaling Pathways of Vasopressin Receptors
Caption: Signaling pathways of vasopressin V1a and V2 receptors and the antagonistic action of conivaptan.
Experimental Workflow for Bioanalytical Assay
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. bioivt.com [bioivt.com]
- 11. veeprho.com [veeprho.com]
- 12. Development of 18F-Labeled Deuterated Tropane Derivatives with High Metabolic Stability for PET Imaging of the Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Conivaptan-d4: Properties, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan (B1669423). This document details its molecular properties, provides a comprehensive experimental protocol for its use as an internal standard in bioanalytical assays, and illustrates the signaling pathways central to the therapeutic action of its parent compound.
Core Molecular Data
Quantitative data for this compound and its unlabeled counterpart are summarized below. The inclusion of deuterium (B1214612) atoms in this compound increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based assays.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Conivaptan | C₃₂H₂₆N₄O₂ | 498.6 | 210101-16-9[1] |
| This compound | C₃₂H₂₂D₄N₄O₂ | 502.61 [2] | 1129433-63-1 [2] |
| Conivaptan Hydrochloride | C₃₂H₂₆N₄O₂ · HCl | 535.04[3][4][5][6] | 168626-94-6[5] |
Bioanalytical Application: Quantification of Conivaptan
This compound is primarily utilized as an internal standard for the accurate quantification of Conivaptan in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties are nearly identical to Conivaptan, ensuring similar behavior during sample extraction and chromatographic separation, while its different mass allows for precise measurement.[1]
Experimental Protocol: LC-MS/MS Quantification of Conivaptan in Human Plasma
This section details a validated method for the determination of Conivaptan in human plasma, employing this compound as an internal standard.[1][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a working solution of this compound (internal standard).
-
Add acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[1][4]
-
Mobile Phase:
-
A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile–water (1:9).[1][4]
-
B: Acetonitrile–water (9:1) containing 0.1% formic acid and 5 mM ammonium formate.[1][4]
-
-
Flow Rate: 0.2 mL/min.[7]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive-mode electrospray ionization (ESI).[1][4]
-
MRM Transitions:
-
Conivaptan: Precursor Ion (m/z) 499.2 → Product Ions (m/z) 300.2 and 181.2.[7]
-
This compound (Internal Standard): Monitor the appropriate mass shift corresponding to the deuterium labeling.
-
Experimental Workflow
Mechanism of Action: Vasopressin Receptor Antagonism
Conivaptan is a non-peptide antagonist of two arginine vasopressin (AVP) receptor subtypes: V1a and V2.[3][8] These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of AVP, which include regulating water reabsorption and vascular tone.[2] By blocking these receptors, Conivaptan promotes the excretion of free water (aquaresis), which is therapeutic in conditions like euvolemic and hypervolemic hyponatremia.[3]
V1a Receptor Signaling Pathway
The V1a receptor is primarily found on vascular smooth muscle cells.[3] Its activation by AVP leads to vasoconstriction. Conivaptan blocks this interaction.
V2 Receptor Signaling Pathway
The V2 receptor is located in the renal collecting ducts of the kidney.[2] Its stimulation by AVP promotes water reabsorption. Conivaptan's antagonism of V2 receptors is the primary mechanism for its aquaretic effect.[3]
References
- 1. akjournals.com [akjournals.com]
- 2. What is the mechanism of Conivaptan Hydrochloride? [synapse.patsnap.com]
- 3. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conivaptan-d4 as an Internal Standard for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan (B1669423) is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, approved for the treatment of euvolemic and hypervolemic hyponatremia.[1][2][3][4][5] Accurate quantification of conivaptan in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry to ensure accuracy and precision by compensating for variability in sample preparation and instrument response.[6] Conivaptan-d4, a deuterated analog of conivaptan, is an ideal internal standard for this purpose due to its similar physicochemical properties to the analyte.[3][4]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of conivaptan in human plasma.
Rationale for Using a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[6]
-
Co-elution: The internal standard co-elutes with the analyte, providing the most accurate compensation for matrix effects, which can suppress or enhance the analyte signal.[6]
-
Improved Accuracy and Precision: By mimicking the analyte's behavior, deuterated internal standards correct for variations in sample recovery and instrument performance, leading to high accuracy and precision.[3][7][8]
Experimental Protocols
This section details the validated LC-MS/MS method for the quantification of conivaptan in human plasma using this compound as an internal standard.[3][7][8]
Materials and Reagents
-
Conivaptan reference standard (≥98.0% purity)
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade formic acid
-
Human drug-free plasma
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
Sample Preparation
-
Pipette 100 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (100 ng/mL) to each tube and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins, vortex for 1 minute.
-
Centrifuge the samples at 13,980 x g for 10 minutes at 4°C.
-
Transfer 110 µL of the supernatant to an autosampler vial containing 40 µL of deionized water.
-
Vortex for 30 seconds and inject 10 µL of the solution into the LC-MS/MS system.[8]
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (1:9, v/v)[3][7][8]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (9:1, v/v)[3][7][8]
-
Flow Rate: 0.4 mL/min[3]
-
Gradient Program:
-
0-0.1 min: 90% A
-
0.1-1.5 min: 90% to 10% A
-
1.5-2.5 min: 10% A
-
2.5-2.6 min: 10% to 90% A
-
2.6-4.0 min: 90% A[3]
-
-
Column Temperature: 20°C[3]
-
Retention Time: Approximately 1.80 min for both conivaptan and this compound.[8]
Mass Spectrometry Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Conivaptan (Quantifier) | 499.4 | 300.0 | 65 | 35 |
| Conivaptan (Qualifier) | 499.4 | 181.0 | 65 | 35 |
| This compound (IS) | 503.4 | 181.0 | 80 | 52 |
Table 1: Optimized Mass Spectrometry Parameters for Conivaptan and this compound.[3][8]
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the validation of the LC-MS/MS method for conivaptan in human plasma using this compound as an internal standard.[3][7][8]
Linearity
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 500 | > 0.999 |
Table 2: Linearity of the analytical method.[3][7][8]
Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Intra-batch Accuracy (%) |
| LLOQ | 1 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
| Low | 2 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
| Medium | 80 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
| High | 400 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |
Table 3: Intra- and Inter-batch Precision and Accuracy.[3][7][8]
Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Conivaptan | 94.2 - 100.5 | 94.9 - 97.0 |
| This compound (IS) | 94.7 | 105.5 |
Table 4: Extraction Recovery and Matrix Effect.[8]
Stability
| Condition | Duration | Stability |
| Room Temperature | 17 hours | Acceptable |
| 2-8 °C | 21 hours | Acceptable |
| -70 °C | 57 days | Acceptable |
| Freeze-Thaw Cycles | 3 cycles | Acceptable |
| Post-preparative (Autosampler) | 52 hours | Acceptable |
Table 5: Stability of Conivaptan in Human Plasma.[3][7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of conivaptan using this compound as an internal standard.
Caption: Experimental workflow for Conivaptan quantification.
Conivaptan Signaling Pathway
Conivaptan exerts its therapeutic effect by antagonizing the V1A and V2 vasopressin receptors. The diagram below illustrates the signaling pathway affected by conivaptan.
References
- 1. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Conivaptan-d4 Solution Preparation for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2][3][4] It is utilized in the treatment of euvolemic and hypervolemic hyponatremia by promoting aquaresis, the excretion of free water.[1] Conivaptan-d4, a deuterium-labeled analog of Conivaptan, serves as an ideal internal standard for the accurate quantification of Conivaptan in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Its use significantly improves the precision and accuracy of analytical methods by correcting for variations during sample preparation and analysis.
This document provides a detailed protocol for the preparation of this compound solutions for use in HPLC analysis, including the preparation of stock and working solutions for calibration curves and as an internal standard.
Properties of Conivaptan and this compound
A thorough understanding of the physicochemical properties of Conivaptan and its deuterated analog is crucial for the successful preparation of analytical solutions.
| Property | Conivaptan | This compound | References |
| Molecular Formula | C₃₂H₂₆N₄O₂ | C₃₂H₂₂D₄N₄O₂ | , |
| Molecular Weight | 498.6 g/mol | 502.61 g/mol | , |
| Appearance | Off-white or pale yellow powder | Not specified, likely similar to Conivaptan | |
| Solubility (Water) | 0.25 mg/mL (at 23 °C) | Not specified, expected to be similar to Conivaptan | |
| Solubility (Organic Solvents) | Soluble in DMSO (≥ 100 mg/mL), Methanol (B129727) | Not specified, expected to be soluble in similar organic solvents | , |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Conivaptan standard (≥98% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Sonicator
Preparation of Stock Solutions
3.2.1. This compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Add a small volume of DMSO (e.g., 2-3 mL) to dissolve the standard. Gentle vortexing or sonication can be used to aid dissolution.
-
Once fully dissolved, add methanol to the flask to bring the final volume to 10 mL.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution at -20°C in a tightly sealed, light-protecting container. Stock solutions in DMSO/methanol are generally stable for at least one month at -20°C.
3.2.2. Conivaptan Stock Solution (1 mg/mL)
-
Follow the same procedure as for the this compound stock solution, using the Conivaptan standard.
-
This stock solution will be used to prepare calibration standards.
Preparation of Working Solutions
3.3.1. This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL)
-
Allow the this compound stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the 1 mg/mL stock solution using a mixture of acetonitrile and water (e.g., 1:1 v/v) to achieve the desired final concentration. For example, to prepare a 100 ng/mL working solution:
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile:water (1:1 v/v).
-
Alternatively, prepare an intermediate dilution of 10 µg/mL by diluting 100 µL of the stock to 10 mL, then dilute this intermediate solution 1:100 to get 100 ng/mL.
-
-
Vortex the working solution to ensure homogeneity.
-
This working solution is now ready to be spiked into plasma samples and calibration standards during the sample preparation process.
3.3.2. Conivaptan Calibration Curve Working Solutions
-
Allow the Conivaptan stock solution to equilibrate to room temperature.
-
Prepare a series of working solutions by diluting the Conivaptan stock solution with an acetonitrile:water (1:1 v/v) mixture to cover the desired calibration range. A typical calibration curve for Conivaptan in plasma might range from 1 ng/mL to 500 ng/mL.
-
These working solutions will be used to spike blank plasma to create the calibration standards.
Sample Preparation for HPLC-MS/MS Analysis (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution (e.g., 100 ng/mL) to each tube, except for the blank matrix sample. Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
HPLC Method Parameters
The following table summarizes typical HPLC conditions for the analysis of Conivaptan, which would be suitable for use with a this compound internal standard.
| Parameter | Condition | References |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water | |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Flow Rate | 0.2 - 1.0 mL/min | , |
| Gradient | A gradient elution is typically used, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run. | |
| Column Temperature | 25 °C | |
| Injection Volume | 5 µL | |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
Signaling Pathway and Experimental Workflow
Conivaptan Mechanism of Action
Conivaptan acts as an antagonist at both the V1a and V2 vasopressin receptors. Its therapeutic effect in treating hyponatremia is primarily due to its antagonism of the V2 receptor in the renal collecting ducts. This action inhibits the vasopressin-mediated insertion of aquaporin-2 water channels, leading to increased free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.
References
Application Note: Quantitative Analysis of Conivaptan in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[1][2][3][4][5] Accurate quantification of Conivaptan in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Conivaptan in human plasma. The use of a stable isotope-labeled internal standard, Conivaptan-d4, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the validated LC-MS/MS method for the quantitative analysis of Conivaptan.
| Parameter | Value | Reference |
| Linearity Range | 1–500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Intra-batch Accuracy | 0.5–1.1% | |
| Intra-batch Precision (RSD) | ≤5.7% | |
| Inter-batch Precision (RSD) | ≤6.8% | |
| Extraction Recovery (Conivaptan) | 94.2–101.1% | |
| Extraction Recovery (Internal Standard) | 94.7% | |
| Matrix Effect (Conivaptan) | 94.9–97.0% | |
| Matrix Effect (Internal Standard) | 105.5% | |
| Retention Time | ~1.80 min |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1,000 µg/mL): Accurately weigh and dissolve Conivaptan and this compound (internal standard, IS) in a 1:1 (v/v) solution of DMSO and methanol (B129727) to prepare individual stock solutions of 1,000 µg/mL. Store stock solutions at -28°C.
-
Calibration Working Solutions: Prepare calibration working solutions by serially diluting the Conivaptan stock solution with a 1:1 (v/v) acetonitrile-water solution to achieve concentrations of 10,000, 8,000, 2,000, 500, 100, 40, and 20 ng/mL.
-
Quality Control (QC) Working Solutions: Prepare QC working solutions at concentrations of 7,000, 700, 60, and 20 ng/mL by diluting the Conivaptan stock solution with a 1:1 (v/v) acetonitrile-water solution.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 1:1 (v/v) acetonitrile-water solution to obtain a final concentration of 100 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the calibration working solutions to yield final concentrations of 500, 400, 100, 25, 5, 2, and 1 ng/mL of Conivaptan.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels:
-
High (QCH): 350 ng/mL
-
Middle (QCM): 35 ng/mL
-
Low (QCL): 3 ng/mL
-
LLOQ (LLOQ): 1 ng/mL
-
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex for 10 seconds.
-
Add acetonitrile (B52724) for protein precipitation.
-
Vortex the samples and then centrifuge at a high speed (e.g., 10,000 rpm) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A suitable HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
LC Parameters:
-
Column: Grace Alltima HP C18 reverse-phase column (5 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile-water (1:9).
-
Mobile Phase B: Acetonitrile-water (9:1) containing 5 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0–0.1 min: 90% A
-
0.1–1.5 min: 90–10% A
-
1.5–2.5 min: 10% A
-
2.5–2.6 min: 10–90% A
-
2.6–4.0 min: 90% A
-
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Source Temperature: 450°C.
-
Ion Spray Voltage: 5000 V.
-
Nebulizer Gas (Nitrogen): 50 psi.
-
Turbo Gas (Nitrogen): 50 psi.
-
Curtain Gas (Nitrogen): 30 psi.
-
Collision Gas: 4 psi.
-
MRM Transitions:
-
Conivaptan: Precursor ion (Q1) m/z 499.2 → Product ion (Q3) m/z 300.2.
-
Internal Standard (this compound): The precursor ion will be shifted by the number of deuterium (B1214612) atoms. While not explicitly stated in the provided snippets, a common deuterated standard would have a precursor ion of m/z 503.2 (assuming d4). The product ion would likely be the same or a similarly shifted fragment.
-
Visualizations
Caption: Experimental workflow for Conivaptan quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. akjournals.com [akjournals.com]
- 2. Conivaptan and its role in the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Conivaptan: new treatment for hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conivaptan-d4 In Vitro Experiments
These application notes provide detailed protocols for the use of Conivaptan-d4 in in vitro experimental settings. The primary application of this compound is as an internal standard for the quantification of Conivaptan in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Additionally, protocols for in vitro vasopressin receptor binding and functional assays are provided, with the note that this compound is expected to exhibit similar biological activity to its non-deuterated counterpart, Conivaptan.
Data Presentation
Table 1: In Vitro Activity of Conivaptan
| Target Receptor | Assay Type | Species | Value | Reference |
| Vasopressin V1a Receptor | Radioligand Binding | Human | Ki: 0.53 nM | [1] |
| Vasopressin V2 Receptor | Radioligand Binding | Human | Ki: 0.32 nM | [1] |
Note: Data presented is for the non-deuterated Conivaptan. Deuterated analogs are generally assumed to have similar biological activity.
Experimental Protocols
Quantification of Conivaptan using this compound as an Internal Standard by LC-MS/MS
This protocol describes a method for the accurate quantification of Conivaptan in human plasma, utilizing this compound as an internal standard to ensure precision and accuracy.[2][3]
Materials:
-
Conivaptan standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., equipped with a C18 reverse-phase column)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Conivaptan in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
From these, prepare working solutions of Conivaptan for calibration curve standards and quality control (QC) samples by serial dilution in 50% methanol.
-
Prepare a working solution of this compound (e.g., 50 ng/mL) in 50% methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Conivaptan and this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Conivaptan: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized on the instrument).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized on the instrument).
-
-
Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Conivaptan to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of Conivaptan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Vasopressin V1a/V2 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human vasopressin V1a and V2 receptors. This method is adapted from protocols used for non-deuterated Conivaptan.[4]
Materials:
-
Cell membranes prepared from cells stably expressing human V1a or V2 receptors (e.g., CHO-K1 cells).
-
[³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.
-
This compound (test compound).
-
Non-labeled Arginine Vasopressin (AVP) for non-specific binding determination.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (for total binding, add buffer only).
-
For non-specific binding, add a high concentration of non-labeled AVP (e.g., 1 µM).
-
A fixed concentration of [³H]-AVP (at a concentration close to its Kd).
-
Cell membranes expressing either V1a or V2 receptors.
-
-
The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to stand for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess non-labeled AVP) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Vasopressin Receptor Functional Assays
These functional assays measure the antagonist activity of this compound at the V1a and V2 receptors by quantifying its ability to inhibit AVP-induced downstream signaling.
Principle: Activation of the V1a receptor by AVP leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of this compound to inhibit this AVP-induced calcium mobilization.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 cells).
-
Arginine Vasopressin (AVP).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation:
-
Plate the V1a receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add AVP at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the AVP-induced response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Principle: The V2 receptor is coupled to adenylyl cyclase, and its activation by AVP leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to block this AVP-stimulated cAMP production.
Materials:
-
Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO-K1 cells).
-
Arginine Vasopressin (AVP).
-
This compound.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cell Stimulation:
-
Seed the V2 receptor-expressing cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Stimulate the cells with AVP at a submaximal concentration (e.g., EC₈₀) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of the AVP-induced cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound antagonism of vasopressin V1a and V2 receptor signaling pathways.
Caption: Experimental workflow for the quantification of Conivaptan using this compound by LC-MS/MS.
References
- 1. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Conivaptan-d4 in Bioanalytical Methods: A Detailed Guide
Introduction
Conivaptan (B1669423) is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[1][2] Accurate quantification of conivaptan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3][4] The use of a stable isotope-labeled internal standard, such as Conivaptan-d4, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the bioanalytical determination of conivaptan in human plasma.
Quantitative Data Summary
A sensitive and rapid LC-MS/MS method has been developed and validated for the quantification of conivaptan in human plasma using this compound as an internal standard. The key quantitative parameters of this method are summarized in the tables below.
Table 1: Linearity and Sensitivity of the LC-MS/MS Assay
| Parameter | Value |
| Linearity Range | 1–500 ng/mL |
| Correlation Coefficient (r) | >0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision of the Method
| Analyte Concentration | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Intra-batch Accuracy (%RE) |
| LLOQ (1 ng/mL) | 1.2% | N/A | -0.4% |
| Low QC | ≤5.7% | ≤6.8% | 0.5–1.1% |
| Medium QC | ≤5.7% | ≤6.8% | 0.5–1.1% |
| High QC | ≤5.7% | ≤6.8% | 0.5–1.1% |
Table 3: Recovery and Matrix Effect
| Parameter | Conivaptan | This compound (IS) |
| Extraction Recovery | 94.2–100.5% | 94.7% |
| Matrix Effect | 94.9–97.0% | 105.5% |
Table 4: Stability of Conivaptan in Human Plasma
| Stability Condition | Duration | Stability |
| Room Temperature | 17 hours | Stable |
| 2–8 °C | 21 hours | Stable |
| -70 °C | 57 days | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Post-processing (Autosampler) | 52 hours | Stable |
Experimental Protocols
This section details the methodology for the quantification of conivaptan in human plasma using this compound as an internal standard, based on a validated LC-MS/MS assay.
1. Materials and Reagents
-
Conivaptan reference standard (purity ≥98.0%)
-
This compound internal standard (purity ≥98.9%)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Human plasma (with anticoagulant, e.g., heparin)
2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of conivaptan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare serial dilutions of the conivaptan stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.
-
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 100 µL of plasma in each tube, add 200 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 × 50 mm)
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9, v/v)
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A gradient program should be optimized to ensure separation of conivaptan and this compound from matrix components.
-
Total Run Time: Approximately 4 minutes
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive-mode electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
MRM Transitions:
-
Conivaptan: m/z 499.3 → 158.2
-
This compound: m/z 503.3 → 158.2
-
-
MS Parameters: Optimize source temperature, nebulizer gas, curtain gas, and collision energy for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas of conivaptan and this compound for each sample.
-
Calculate the peak area ratio of conivaptan to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used.
-
Determine the concentration of conivaptan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Bioanalytical Workflow for Conivaptan Quantification
Caption: A flowchart of the bioanalytical method for conivaptan in plasma.
Signaling Pathway of Conivaptan Action
Caption: Conivaptan blocks AVP at the V2 receptor to promote water excretion.
References
Troubleshooting & Optimization
Conivaptan-d4 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Conivaptan-d4. The information is designed to address common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Conivaptan (B1669423). It is primarily used as an internal standard for the quantification of Conivaptan in biological samples using mass spectrometry-based techniques like GC- or LC-MS. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing for accurate differentiation from the unlabeled drug.
Q2: What are the general solubility characteristics of this compound?
A2: Conivaptan, and by extension this compound, is a poorly water-soluble compound. It is classified as very slightly soluble in water.[1][2] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] Due to its hydrophobic nature, researchers often encounter challenges when preparing aqueous solutions for in vitro and in vivo experiments.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A3: This phenomenon is known as "solvent-shifting" precipitation. This compound is highly soluble in a "good" solvent like DMSO. When this concentrated stock is introduced into an aqueous buffer (a "poor" solvent), the abrupt change in solvent polarity causes the compound to rapidly fall out of solution and form a precipitate.
Q4: What is the mechanism of action of Conivaptan?
A4: Conivaptan is a non-peptide antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[4][5][6] By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporin-2 water channels, leading to increased free water excretion (aquaresis) without significant electrolyte loss.[4][7][8] Its antagonism of V1A receptors can lead to vasodilation.[8]
Troubleshooting Guide: Solubility Issues and Solutions
This guide addresses specific problems you may encounter with this compound solubility and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility. | - Decrease the final concentration: Try working with a lower final concentration of this compound. - Use a co-solvent system: For in vitro assays, it is common to first dilute the DMSO stock in a solution containing other co-solvents like PEG300 and a surfactant like Tween-80 before the final dilution in the aqueous medium.[3] - Optimize the dilution process: Add the this compound stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This gradual addition can prevent localized high concentrations and subsequent precipitation. |
| Cloudiness or precipitate formation in the prepared solution over time | The solution may be supersaturated and thermodynamically unstable, leading to crystallization over time. Changes in temperature or pH of the solution during storage or incubation can also affect solubility. | - Prepare fresh solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately. - Control pH: For parenteral formulations of Conivaptan, pH control is crucial to prevent the formation of the less soluble free base.[2] Ensure your buffer has sufficient capacity to maintain the desired pH. |
| Difficulty dissolving the initial this compound solid | The compound may require more energy to dissolve completely. | - Use sonication: Sonication can help to break down solid aggregates and enhance dissolution.[3] - Gentle warming: For some formulations, gentle warming can aid in dissolution.[9] However, be cautious about the thermal stability of the compound. |
| Inconsistent results in biological assays | This could be a consequence of partial precipitation of this compound, leading to a lower and variable effective concentration in your experiment. | - Visually inspect solutions: Before each use, carefully inspect your solutions for any signs of precipitation. - Centrifuge and measure supernatant concentration: To confirm the amount of soluble compound, you can centrifuge your solution and measure the concentration of the supernatant. - Optimize your formulation: Utilize the co-solvent and formulation strategies outlined in the experimental protocols below to ensure the compound remains in solution for the duration of your experiment. |
Quantitative Solubility Data
The following table summarizes the solubility of Conivaptan in various solvents. The solubility of this compound is expected to be very similar.
| Solvent | Solubility | Reference |
| Water | 0.15 mg/mL at 23 °C | [1] |
| DMSO | ≥ 100 mg/mL | [10] |
| 107 mg/mL (199.98 mM) | [11][12] | |
| 99 mg/mL (185.03 mM) | [3][13] | |
| 53.5 mg/mL (100 mM) | [9] | |
| Ethanol | 7 mg/mL (13.08 mM) | [12][13][14] |
| 10.7 mg/mL (20 mM) with gentle warming | [9] | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (4.67 mM) | [10] |
| 3.3 mg/mL (6.17 mM) | [3][13] | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.67 mM) | [10] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.67 mM) | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use fresh DMSO as moisture can reduce solubility.[11][12]
Protocol 2: Preparation of an Aqueous Solution for In Vitro Cell-Based Assays
This protocol is adapted from a general method for preparing aqueous solutions of poorly soluble compounds.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
To prepare the final working solution, first, prepare the aqueous buffer (e.g., cell culture medium).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared solution immediately for your experiment.
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides a co-solvent formulation to improve the solubility and bioavailability of Conivaptan for in vivo administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volumes of PEG300 and Tween-80.
-
To the PEG300 and Tween-80 mixture, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly until a clear solution is obtained.
-
Finally, add saline to reach the final desired volume and concentration.
-
An example of a final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Administer the freshly prepared formulation to the animals.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conivaptan hydrochloride | Vasopressin Receptor | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Conivaptan Hydrochloride? [synapse.patsnap.com]
- 8. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conivaptan hydrochloride | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Common pitfalls in using deuterated internal standards
Welcome to the technical support center for the effective use of deuterated internal standards. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard (IS). What are the common causes?
Answer: This is a frequent issue that can undermine the reliability of an assay. The primary culprits are typically a lack of chromatographic co-elution, differential matrix effects, issues with the isotopic or chemical purity of the standard, or unexpected isotopic exchange during sample preparation or analysis.[1][2] A systematic approach is required to diagnose the root cause.
Troubleshooting Guide: Inaccurate Quantification
A logical workflow for troubleshooting inaccurate quantitative results.
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Chromatographic Separation of Analyte and Standard
Question: My deuterated internal standard elutes at a slightly different retention time than my analyte. Why does this happen and is it a problem?
Answer: This phenomenon is known as the chromatographic isotope effect.[3][4] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is shorter and less polarizable than the C-H bond, leading to weaker intermolecular interactions with the stationary phase.[1][4]
This separation can be a significant problem. If the analyte and the internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, the internal standard will fail to accurately compensate for these effects, leading to biased results.[1][3][5]
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the IS to visually confirm the degree of separation.[1]
-
Modify Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.[6]
-
Use a Lower Resolution Column: Intentionally using a less efficient column can cause the peaks to merge, ensuring they experience the same matrix effects.[1]
-
Consider Alternatives: If co-elution cannot be achieved, a ¹³C- or ¹⁵N-labeled internal standard may be a better choice as they are less prone to chromatographic shifts.[6][7]
Issue 3: Isotopic Purity and Chemical Impurities
Question: How can the purity of my deuterated internal standard affect my results?
Answer: The purity of a deuterated standard is defined by two parameters: chemical purity and isotopic enrichment. Both are critical for accurate quantification.[8] For reliable results, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[8]
-
Chemical Impurities: If the standard contains significant chemical impurities, its true concentration will be lower than stated, leading to systematic errors in the calculated analyte concentration.[8]
-
Isotopic Impurities: The most problematic isotopic impurity is the presence of the unlabeled analyte (d0) in the deuterated standard.[8] This impurity contributes to the analyte's signal, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[8]
Data Presentation: Recommended Purity Levels
| Purity Type | Recommended Level | Potential Impact of Insufficient Purity |
| Chemical Purity | >99%[8] | Inaccurate calculation of analyte concentration due to incorrect IS concentration.[8] |
| Isotopic Enrichment | ≥98%[8] | Overestimation of analyte concentration, particularly at low levels (LLOQ).[8] |
Visualization: Purity Assessment Workflow
Caption: Workflow for assessing the isotopic purity of deuterated internal standards.
Issue 4: Isotopic Exchange (H/D Back-Exchange)
Question: I suspect my deuterated standard is losing its deuterium (B1214612) label. How can I confirm this and prevent it?
Answer: The loss of deuterium atoms and their replacement with protons from the solvent or matrix is known as isotopic or H/D back-exchange.[2] This is a serious issue that compromises results by decreasing the internal standard signal and artificially increasing the analyte signal.[9]
The stability of a deuterium label depends heavily on its position in the molecule and the experimental conditions.[2][9][10]
Data Presentation: Susceptibility of Functional Groups to Exchange
| Functional Group | Exchange Susceptibility | Conditions Favoring Exchange |
| Alcohols (-OH), Amines (-NH) | Highly Labile[2][9] | Neutral, acidic, or basic conditions[9] |
| Carboxylic Acids (-COOH) | Highly Labile[9] | Neutral, acidic, or basic conditions[9] |
| α-Hydrogens to Carbonyls | Moderately Labile[2][9] | Acid or base-catalyzed conditions[9] |
| Aromatic/Aliphatic C-H | Generally Stable | Extreme pH or high temperature |
Visualization: Isotopic Exchange Factors and Mitigation
Caption: Factors contributing to isotopic exchange and strategies for mitigation.
Key Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using HR-MS
Objective: To determine the isotopic purity and identify the presence of the unlabeled (d0) analyte in a deuterated internal standard.[1]
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[8]
-
Instrumentation: Use a high-resolution mass spectrometer (HR-MS) capable of resolving the different isotopologues.[8] The sample can be infused directly or injected via an LC system.[1][8]
-
Data Acquisition: Acquire full scan mass spectra in the appropriate ionization mode and mass range to encompass all expected isotopologues.[1][8]
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and all deuterated isotopologues (d1, d2, ... dn).[1]
-
Integrate the peak area for each identified isotopologue.
-
Calculate the isotopic purity by dividing the peak area of the desired deuterated isotopologue by the sum of the peak areas of all isotopologues.[1]
-
Protocol 2: Evaluation of H/D Back-Exchange
Objective: To determine if deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvents under analytical conditions.[1]
Methodology:
-
Prepare Sample Sets:
-
Incubation: Incubate both sets of samples under the exact conditions of your analytical method (time, temperature, pH).[1]
-
Sample Processing: Process the samples using your established extraction procedure.[1]
-
Analysis: Analyze the processed samples by LC-MS/MS.
-
Evaluation: Monitor the mass transition for the non-deuterated analyte in both sets. A significant increase in the analyte signal in Set B compared to Set A indicates that H/D back-exchange is occurring in the matrix.[1]
Protocol 3: Quantifying Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte and determine if the deuterated IS adequately compensates for it.[3][5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into a clean reconstitution solvent.[2][5]
-
Set B (Post-Extraction Spike): Extract blank matrix first. Then, spike the analyte and deuterated IS into the final, clean extract.[2][5]
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank matrix before performing the extraction procedure.[2]
-
-
Analysis: Inject and analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A) [5]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B) [5]
-
IS-Normalized MF = (MF of Analyte) / (MF of IS) [5]
-
A value close to 1.0 indicates effective compensation by the IS. A value significantly different from 1.0 suggests differential matrix effects.[5]
-
-
Data Presentation: Example Matrix Effect Evaluation
| Sample Set | Analyte Area | IS Area | Calculation | Result | Interpretation |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - | Reference |
| Set B (Post-Spike) | 600,000 | 840,000 | Analyte MF | 0.60 | 40% Ion Suppression (Analyte) |
| IS MF | 0.70 | 30% Ion Suppression (IS) | |||
| IS-Normalized MF | 0.86 | Incomplete Compensation | |||
| Set C (Pre-Spike) | 540,000 | 756,000 | Analyte RE | 90% | 90% Extraction Recovery |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Conivaptan-d4 purity and degradation problems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity and degradation of Conivaptan-d4. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of this compound?
-
A1: The typical purity of this compound as a reference standard is high, often around 98.9% or greater. However, purity should always be confirmed upon receipt and periodically thereafter, depending on storage conditions.
-
-
Q2: What are the common impurities associated with this compound?
-
A2: Commonly observed related compounds for Conivaptan (B1669423), and likely for its deuterated analogue, include N-dealkylated, desmethyl, hydroxylated, and N-oxide species.[1] Process-related impurities from the synthesis and storage-related degradants can also be present.
-
-
Q3: How should I store this compound to minimize degradation?
-
A3: While specific stability data for pure this compound is not extensively published, recommendations for the formulated product of Conivaptan (Vaprisol®) suggest storing it at 25°C (77°F), with brief exposure up to 40°C (104°F) being acceptable. It is crucial to avoid excessive heat and protect it from freezing. Additionally, protection from light is recommended until use. These precautions are advisable for the storage of this compound as well.
-
-
Q4: What analytical techniques are suitable for assessing the purity of this compound?
-
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective methods for determining the purity of Conivaptan and its related compounds.[1][2][3] These techniques can separate and quantify the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
-
-
Q5: Are there any known incompatibilities for this compound?
-
A5: Conivaptan is a sensitive substrate and a potent inhibitor of the CYP3A4 enzyme.[4] This is a critical consideration in experimental designs involving metabolic studies. While this is a biological interaction, it's important to be aware of potential interactions with other compounds in your experimental matrix that might be metabolized by or inhibit CYP3A4.
-
Troubleshooting Guide
-
Problem: My purity analysis by HPLC shows a lower than expected purity for this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.
-
-
Possible Cause 2: Contamination of the sample or analytical system.
-
Solution: Prepare a fresh sample using clean glassware and high-purity solvents. Run a blank injection on your HPLC system to check for contamination in the mobile phase or the system itself.
-
-
Possible Cause 3: Inappropriate HPLC method.
-
Solution: Ensure your HPLC method is stability-indicating, meaning it can separate the main peak from all potential degradation products and impurities. Refer to the experimental protocols section for a recommended HPLC method.
-
-
-
Problem: I am observing unexpected peaks in my chromatogram.
-
Possible Cause 1: Formation of degradation products.
-
Solution: These could be degradants formed due to exposure to stress conditions like heat, light, or incompatible solvents. Compare the retention times of the unknown peaks with known impurities if standards are available. LC-MS/MS analysis can help in identifying the mass of these unknown peaks, providing clues to their structure.
-
-
Possible Cause 2: Process-related impurities.
-
Solution: These are impurities that may have been introduced during the synthesis of this compound. If these impurities are not characterized, further analytical work, such as isolation and structural elucidation, may be required.
-
-
Possible Cause 3: Deuterium-hydrogen exchange.
-
Solution: In certain solvents or under specific pH conditions, the deuterium (B1214612) atoms in this compound could potentially exchange with hydrogen atoms, leading to the appearance of peaks corresponding to molecules with fewer deuterium atoms. Using aprotic solvents and maintaining neutral pH can help minimize this.
-
-
Data Presentation
The following tables summarize the potential degradation of Conivaptan under various stress conditions. As there is no publicly available forced degradation study specifically for Conivaptan, the data presented below is based on a study of a structurally similar vasopressin receptor antagonist, Tolvaptan. This information is provided as a predictive guide for the potential behavior of Conivaptan under similar stress conditions.
Table 1: Summary of Forced Degradation Studies on Tolvaptan (as a proxy for Conivaptan)
| Stress Condition | Reagent/Parameters | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Significant degradation |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Significant degradation |
| Thermal Degradation | 60°C | 7 days | No significant degradation |
| Photolytic Degradation | UV light (254 nm) | 7 days | No significant degradation |
Table 2: Identified Degradation Products of Tolvaptan under Stress Conditions
| Degradation Product | Stress Condition of Formation |
| DP-1 (Hydrolytic product) | Acid and Base Hydrolysis |
| DP-2 (Hydrolytic product) | Acid and Base Hydrolysis |
| DP-3 (Oxidative product) | Oxidative Degradation |
| DP-4 (Oxidative product) | Oxidative Degradation |
| DP-5 (Hydrolytic product) | Base Hydrolysis |
| DP-6 (Hydrolytic product) | Acid Hydrolysis |
| DP-7 (Oxidative product) | Oxidative Degradation |
Experimental Protocols
1. Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate Conivaptan from its potential impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile (B52724).
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30-35 min: Linear gradient back to 90% A, 10% B
-
35-40 min: 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
2. Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing to identify potential degradation pathways of this compound.
-
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Dissolve this compound in 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 60°C for 7 days.
-
Photolytic Degradation: Expose a solution of this compound (in a suitable solvent like methanol (B129727) or acetonitrile) to UV light (254 nm) for 7 days. Also, expose solid this compound to UV light for the same duration.
-
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described above. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Vasopressin Receptor Signaling Pathways Antagonized by Conivaptan.
Caption: Experimental Workflow for Forced Degradation Study of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of an HPLC-MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Conivaptan using Conivaptan-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Conivaptan using its deuterated internal standard, Conivaptan-d4, by LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of Conivaptan.
Question: Why am I observing significant ion suppression or enhancement (Matrix Effect) for Conivaptan?
Answer: Matrix effect is a common issue in LC-MS/MS analysis, where components of the biological matrix co-eluting with the analyte interfere with its ionization, leading to either suppression or enhancement of the signal.[1][2] In the analysis of Conivaptan from plasma, this can be caused by endogenous substances like phospholipids, salts, or proteins that were not completely removed during sample preparation.[3][4]
To troubleshoot this, consider the following steps:
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Evaluate Sample Preparation: The chosen sample preparation method is critical for minimizing matrix effects.[5] Protein precipitation is a common and rapid method, but it may not be sufficient for removing all interfering components.[2] If significant matrix effects are observed, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve a cleaner sample extract.[2][6]
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Optimize Chromatography: Ensure that the chromatographic method effectively separates Conivaptan from the bulk of the matrix components.[2][6] Modifying the gradient elution profile or using a different stationary phase can alter the retention time of Conivaptan relative to interfering species, thereby reducing the matrix effect.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thus mitigating ion suppression.[1]
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Use a Stable Isotope-Labeled Internal Standard: The use of this compound is an effective way to compensate for matrix effects.[7][8] Since the deuterated standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in a similar manner, allowing for accurate quantification. However, it's still important to minimize the matrix effect to ensure good sensitivity and reproducibility.
A systematic approach to troubleshooting matrix effects is outlined in the diagram below.
Question: What are the potential causes of poor peak shape (e.g., fronting, tailing, or splitting) for Conivaptan?
Answer: Poor peak shape can compromise the accuracy and precision of quantification.[9] Several factors related to the sample, chromatography, or the instrument can be responsible:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing or splitting.[9] A proper column wash after each run is essential. If the problem persists, consider replacing the column.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like Conivaptan. Ensure the mobile phase pH is appropriate for the column and the analyte. A mismatch between the sample solvent and the mobile phase can also cause peak distortion.
-
Instrumental Issues: Problems such as a partially blocked frit, a void in the column, or issues with the injector can also lead to poor peak shapes.[10]
Question: I am experiencing inconsistent retention times for Conivaptan and this compound. What should I check?
Answer: Shifts in retention time can affect the reliability of peak integration and identification.[9] Common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the concentration of additives like formic acid or ammonium (B1175870) formate (B1220265), can lead to retention time shifts.[9] Always prepare fresh mobile phase and ensure accurate measurements.
-
Column Temperature: Fluctuations in the column oven temperature can cause retention times to vary. Ensure the column compartment is maintaining a stable temperature.
-
Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[11]
-
Column Equilibration: Insufficient equilibration of the column between injections, especially in gradient elution, is a common cause of retention time variability.[11] Ensure an adequate equilibration time is included in your method.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of Conivaptan.
Question: What is a typical sample preparation protocol for the analysis of Conivaptan in human plasma?
Answer: A common and effective method for extracting Conivaptan from human plasma is protein precipitation with acetonitrile (B52724).[8][12] This method is rapid and has been shown to provide good recovery and minimal matrix effects for Conivaptan analysis.[8][12]
The general workflow for this procedure is illustrated in the diagram below.
Question: What are the expected values for recovery and matrix effect for Conivaptan and this compound?
Answer: Using a protein precipitation method with acetonitrile, the following quantitative results have been reported for the analysis of Conivaptan in human plasma.[7][8][13]
| Analyte | Mean Extraction Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Conivaptan | 94.2 - 101.1 | 1.4 - 3.5 | 94.9 - 97.0 | 3.5 - 6.7 |
| This compound | 94.7 | 1.9 | 105.5 | 4.4 |
Question: What are the recommended LC-MS/MS parameters for the analysis of Conivaptan?
Answer: Based on a validated method, the following parameters can be used as a starting point for the analysis of Conivaptan and its internal standard, this compound.[7]
Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | Grace Alltima HP C18 (5 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9) |
| Mobile Phase B | 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (9:1) |
| Flow Rate | Not specified, but a 4-minute run time was used. |
| Injection Volume | Not specified, but a 200 µL plasma sample was used for extraction. |
Mass Spectrometry Conditions
| Parameter | Conivaptan | This compound (IS) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| MRM Transition | 499.4 → 181.0 | 503.4 → 181.0 |
| Declustering Potential (DP) | 80 V | 80 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 50 V | 52 V |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V |
Question: What is the validated linear range and lower limit of quantification (LLOQ) for Conivaptan in plasma?
Answer: A validated LC-MS/MS method has demonstrated a linear range of 1–500 ng/mL for Conivaptan in human plasma.[12] The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a precision (RSD%) of 1.2% and accuracy (RE%) of 0.4% at this level.[7]
Question: How stable is Conivaptan in plasma samples under different storage conditions?
Answer: Conivaptan has shown acceptable stability in human plasma under various conditions:
-
Room Temperature: Stable for 17 hours.[8]
-
Refrigerated (2–8 °C): Stable for 21 hours.[8]
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Frozen (-70 °C): Stable for 57 days.[8]
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Freeze-Thaw Cycles: Stable for at least three cycles.[8]
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Post-Processing (in Autosampler): Stable for 52 hours.[8]
Experimental Protocols
Detailed Protocol for Conivaptan Extraction from Human Plasma
This protocol is based on a validated method using protein precipitation.[7][12]
Materials:
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Human plasma samples
-
Conivaptan and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike the plasma with the internal standard, this compound, to achieve the desired concentration.
-
Add 600 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. zefsci.com [zefsci.com]
- 10. lcms.cz [lcms.cz]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
Technical Support Center: Troubleshooting Conivaptan-d4 Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with Conivaptan-d4 peak shape in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the peak's trailing edge is drawn out, is a common issue. For a complex molecule like this compound, this can be caused by several factors:
-
Secondary Interactions: Strong interactions between the basic functional groups in this compound and acidic silanol (B1196071) groups on the surface of silica-based columns can lead to tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause inconsistent ionization of this compound, leading to multiple retention mechanisms and peak tailing.[1][2]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase may not effectively mask residual silanol interactions.[1][2]
Q2: How can I prevent peak fronting when analyzing this compound?
Peak fronting, the inverse of tailing, is often a sign of sample overload or issues with the sample solvent.[4][5] To prevent this:
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Optimize Sample Concentration: Reduce the concentration of this compound in your sample to avoid overloading the column. You can verify this by injecting a diluted sample to see if the peak shape improves.[4][6]
-
Ensure Sample Solvent Compatibility: The sample solvent should be weaker than or similar in strength to the mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread and lead to fronting.[7][8]
-
Check for Column Bed Collapse: Though less common with modern columns, a physical collapse of the column packing can cause fronting for all peaks.[9]
Q3: What should I do if I observe split peaks for this compound?
Split peaks can indicate a few problems with your chromatographic system or sample preparation:
-
Partially Blocked Frit: A clogged inlet frit on your column can distort the sample flow path, causing the peak to split.[4][6]
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[3][10]
-
Sample Solvent Mismatch: If the sample is not fully dissolved in a solvent compatible with the mobile phase, it can lead to peak splitting upon injection.[7]
-
Co-elution: It's possible another compound is eluting very close to this compound, appearing as a shoulder or a split peak.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetry factor greater than 1.2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a highly deactivated, end-capped C18 column.[1] Consider adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask silanol groups. |
| Inappropriate Mobile Phase pH | For basic compounds like Conivaptan (B1669423), a lower pH (around 3-4) can protonate silanol groups and reduce interactions.[2] A study on Conivaptan analysis successfully used a mobile phase with 0.1% formic acid, resulting in a pH of 3.1, which produced good peak shape.[11] |
| Column Contamination | Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile (B52724), isopropanol). If using a guard column, replace it. |
| Sample Overload | Reduce the amount of this compound injected onto the column by diluting the sample.[4][6] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Initial Conditions: Start with the gradient conditions from a validated method, for example, a gradient from 10% B to 90% B.[12][13]
-
pH Modification: To investigate the effect of pH, prepare mobile phase A with ammonium (B1175870) formate (B1220265) at a concentration of 5-10 mM and adjust the pH to 4.0. One study noted that a mobile phase at pH 4.0 with ammonium formate provided good peak separation without tailing for Conivaptan.[11]
-
Analysis: Equilibrate the column with the new mobile phase and inject the this compound standard.
-
Evaluation: Compare the peak asymmetry factor between the initial and modified mobile phase conditions.
Issue 2: Peak Fronting
Symptoms: The peak for this compound has an asymmetry factor less than 0.8.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Systematically dilute the this compound sample and inject it. Observe if the peak shape becomes more symmetrical at lower concentrations.[4][5] |
| Incompatible Sample Solvent | The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible injection volume.[7][8] |
| Column Bed Collapse | This is a less frequent issue with modern, stable columns, but if fronting is observed for all peaks and other causes are ruled out, the column may be damaged and require replacement.[9] |
Experimental Protocol: Sample Solvent Test
-
Prepare Samples: Prepare three aliquots of your this compound sample.
-
Sample 1: Dissolve in the initial mobile phase composition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
-
Sample 2: Dissolve in 50% acetonitrile in water.
-
Sample 3: Dissolve in 100% acetonitrile.
-
-
Injection: Inject the same concentration and volume for each sample.
-
Analysis: Compare the peak shapes. Expect to see improved symmetry with Sample 1.
Issue 3: Split Peaks
Symptoms: The this compound peak appears as two or more merged peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Disconnect the column and backflush it to waste for a few minutes.[4] If the problem persists, the frit may need to be replaced, or the entire column. |
| Column Void or Channeling | A void at the column inlet can cause peak splitting.[6] This is often irreversible, and the column will need to be replaced. Using a guard column can help protect the analytical column. |
| Sample Solvent Incompatibility | Ensure your this compound sample is fully dissolved in a solvent that is miscible and preferably weaker than your mobile phase.[7] |
Recommended Chromatographic Conditions for Conivaptan
The following table summarizes typical HPLC-MS/MS conditions that have been successfully used for the analysis of Conivaptan, which can serve as a starting point for troubleshooting.[11][12][13]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection | MS/MS with positive-mode electrospray ionization (ESI) |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
Minimizing isotopic exchange in Conivaptan-d4 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange during experiments involving Conivaptan-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Conivaptan, a vasopressin receptor antagonist. In research, particularly in pharmacokinetic studies, this compound is commonly used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled Conivaptan, while its chemical properties remain nearly identical, making it an ideal tool for accurate quantification in biological matrices.
Q2: What is isotopic exchange and why is it a concern in this compound studies?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent. This is a critical issue in quantitative bioanalysis because if this compound loses its deuterium label, it becomes indistinguishable from the endogenous Conivaptan. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration, compromising the accuracy of the study results.
Q3: How stable is the deuterium label on this compound?
The deuterium atoms in this compound are located on the phenyl ring. Deuterium labels on aromatic carbons are generally considered to be stable and less susceptible to exchange compared to deuterium atoms on heteroatoms (like -OH or -NH groups) or on carbon atoms adjacent to carbonyl groups. However, under certain conditions, such as exposure to strongly acidic or basic environments, elevated temperatures, or the presence of certain catalysts, even aromatic deuterium atoms can undergo back-exchange.
Q4: What are the primary factors that can induce isotopic exchange in this compound?
The main factors that can promote the back-exchange of deuterium in this compound are:
-
pH: The rate of H/D exchange is highly pH-dependent. The exchange is generally minimized in a slightly acidic to neutral pH range (approximately pH 2.5-7).[1] Strongly basic or acidic conditions can significantly accelerate the rate of exchange.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2] Therefore, it is crucial to maintain low temperatures during sample storage and preparation.
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange process. While often necessary for sample preparation and chromatography, their protic nature should be considered.
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high pH or temperature), the greater the extent of isotopic exchange.
Troubleshooting Guide
Issue: I am observing a decrease in the this compound signal and a corresponding increase in the Conivaptan signal in my quality control (QC) samples.
This is a strong indication of isotopic back-exchange. Follow these troubleshooting steps to identify and mitigate the problem.
Step 1: Review Your Sample Handling and Storage Conditions
-
Temperature: Are your samples, including stock solutions and working solutions, consistently stored at the recommended temperature of -20°C or lower?[3] Have there been any instances of prolonged exposure to room temperature?
-
pH of Matrix: What is the pH of your biological matrix (e.g., plasma, urine)? If it is basic, this could be a contributing factor.
-
Light Exposure: While less likely to directly cause isotopic exchange, exposure to light can degrade the molecule. Ensure standards are stored in light-protected containers.
Step 2: Evaluate Your Sample Preparation Protocol
-
Solvents: Are you using protic solvents (e.g., methanol, water) in your extraction or reconstitution steps? Could you substitute them with aprotic solvents (e.g., acetonitrile) where possible?
-
pH of Solutions: Check the pH of all buffers and solutions used during sample preparation. Avoid strongly acidic or basic conditions. If a pH adjustment is necessary for your analytical method, perform it immediately before analysis to minimize exposure time.
-
Temperature during Preparation: Are you performing sample preparation steps at room temperature? If so, consider performing them on ice or in a cooled environment.
Step 3: Assess Your LC-MS/MS Method Parameters
-
Mobile Phase pH: What is the pH of your mobile phase? A mobile phase with a pH outside the optimal stability range can cause on-column exchange. The rate of exchange for many compounds is minimal around pH 2.5-3.[1]
-
Ion Source Temperature: High temperatures in the mass spectrometer's ion source can potentially contribute to in-source exchange, although this is less common for stable aromatic deuteriums.
Data Presentation
The following table provides a hypothetical summary of the stability of a deuterated aromatic internal standard under various conditions to illustrate the impact of pH and temperature on isotopic exchange. Note: This is representative data, as specific quantitative studies on this compound are not publicly available.
| Condition | pH | Temperature (°C) | Incubation Time (hours) | % Isotopic Exchange (Hypothetical) |
| A | 7.4 | 4 | 24 | < 1% |
| B | 7.4 | 25 | 24 | 2-5% |
| C | 9.0 | 25 | 24 | 10-15% |
| D | 9.0 | 37 | 24 | > 20% |
| E | 4.0 | 25 | 24 | < 1% |
Interpretation: This hypothetical data illustrates that the isotopic exchange is minimal under refrigerated, neutral to slightly acidic conditions (Conditions A and E). The exchange increases with rising temperature and pH (Conditions B, C, and D), highlighting the importance of controlling these parameters.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound while minimizing the risk of isotopic exchange.
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform all weighing and dissolution steps under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon).
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or DMSO for the initial stock solution. DMSO is a suitable solvent for this compound.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Quantitatively transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid completely.
-
Once dissolved, dilute to the mark with the same solvent.
-
Cap the flask and mix thoroughly by inversion.
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, amber glass vial at -20°C or below.
-
Working Solution Preparation:
-
Prepare working solutions fresh daily if possible.
-
Allow the stock solution to equilibrate to room temperature before use.
-
Dilute the stock solution to the final working concentration using a solvent that is compatible with your analytical method (e.g., acetonitrile or a mixture of mobile phase).
-
If the diluent is aqueous, ensure the pH is in the stable range (ideally slightly acidic to neutral).
-
Store working solutions in a cooled autosampler (e.g., 4°C) during the analytical run.
-
Mandatory Visualization
Caption: Workflow to minimize isotopic exchange during sample preparation and analysis.
References
Technical Support Center: Conivaptan-d4 Calibration Curve Issues
Welcome to the technical support center for Conivaptan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Conivaptan, an antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[1] It is intended for use as an internal standard (IS) for the quantification of Conivaptan in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotopically labeled internal standards like this compound are considered ideal because they have very similar physical and chemical properties to the analyte, leading to comparable extraction recovery and chromatographic retention times.[2] This helps to correct for variability during sample preparation and analysis.[3][4]
Q2: What are the recommended storage and stability conditions for this compound?
This compound should be stored at -20°C. Under these conditions, it is stable for at least four years. Stock solutions of Conivaptan have shown stability for 16 hours at room temperature and for up to 6 days at 2-8°C.
Q3: My calibration curve for Conivaptan using this compound is non-linear. What are the potential causes?
Several factors can lead to a non-linear calibration curve. These include:
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.
-
Inaccurate Standard Concentrations: Errors in the preparation of calibration standards or the internal standard spiking solution.
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering substances.
-
Detector Saturation: The concentration of the highest calibration standards may be exceeding the linear range of the mass spectrometer.
Q4: I am observing high variability in the this compound internal standard response across my samples. What could be the issue?
High variability in the internal standard signal can be a significant issue. Potential causes include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting errors when adding the internal standard.
-
Differential Matrix Effects: As mentioned above, this can cause the IS response to vary between samples.
-
Stability Issues: Degradation of this compound during sample processing or storage.
-
Instrument Instability: Fluctuations in the LC-MS system's performance.
Q5: Could isotopic exchange be a problem when using this compound?
Isotopic exchange, where deuterium (B1214612) atoms on the internal standard are replaced by protons from the sample matrix or solvent, can occur. This is more likely if the deuterium labels are in chemically unstable positions. The formal name of this compound, N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide, indicates that the deuterium atoms are on the phenyl ring, which are generally stable positions and less prone to exchange.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in calibration curves.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal LC-MS/MS Conditions | Review and optimize chromatographic conditions (e.g., mobile phase, gradient, column). Ensure adequate separation from matrix components. | Improved peak shape and resolution for both Conivaptan and this compound. |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and internal standard working solutions. Use a calibrated pipette and verify concentrations. | A linear response with a correlation coefficient (r²) > 0.99. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. | The matrix factor should ideally be close to 1. If not, sample cleanup procedures may need to be optimized. |
| Detector Saturation | Dilute the upper-level calibration standards or reduce the injection volume. | The response for the highest standards should fall within the linear range of the detector. |
Issue 2: Inconsistent Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure consistent and accurate addition of the internal standard to all samples and standards. Automate pipetting steps if possible. | The coefficient of variation (%CV) of the IS response should be within acceptable limits (typically <15%). |
| Differential Matrix Effects | Optimize sample extraction to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be more effective than simple protein precipitation. | Reduced variability in the IS response across different samples. |
| Analyte/IS Stability in Matrix | Perform stability tests in the biological matrix under conditions mimicking the entire analytical process (bench-top, freeze-thaw, autosampler). | Analyte and IS should be stable, with recovery values within ±15% of the baseline. |
| LC-MS System Instability | Run system suitability tests before and during the analytical batch to check for instrument performance. | Consistent retention times and peak areas for the suitability samples. |
Experimental Protocols
LC-MS/MS Method for Conivaptan in Human Plasma
This protocol is based on a validated method for the determination of Conivaptan in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,980 x g for 10 minutes at 4°C.
-
Transfer 110 µL of the supernatant to an autosampler vial containing 40 µL of deionized water.
-
Vortex for 30 seconds.
-
Inject 10 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Grace Alltima HP C18 (5 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in Acetonitrile |
| Flow Rate | Gradient |
| Run Time | 4 minutes |
| Retention Time | Approx. 1.80 min for both Conivaptan and this compound |
3. Mass Spectrometry Conditions (Positive ESI)
| Parameter | Conivaptan | This compound (IS) |
| MRM Transition | 499.4 → 300.0 (Quantitation) | 503.4 → 181.0 |
| MRM Transition | 499.4 → 181.0 (Qualification) | |
| Declustering Potential (DP) | 65 V | 80 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 35 V | 52 V |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V |
Table adapted from a validated LC-MS/MS method.
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
Caption: A logical workflow for troubleshooting calibration curve issues.
Conivaptan Signaling Pathway
Caption: Conivaptan's mechanism of action at the V2 receptor.
References
Validation & Comparative
A Comparative In Vitro Analysis of Conivaptan and Its Deuterated Analog, Conivaptan-d4
For Researchers, Scientists, and Drug Development Professionals
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, approved for the treatment of euvolemic and hypervolemic hyponatremia.[1][2] Conivaptan-d4, a deuterated version of Conivaptan, is primarily utilized as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of Conivaptan in biological matrices.[3][4][5]
The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a common strategy in drug development. This modification typically does not alter the fundamental pharmacodynamic properties of a molecule, such as receptor binding and intrinsic activity. The key difference arises from the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life in vivo. Therefore, in in vitro assays that do not involve metabolic enzymes, Conivaptan and this compound are expected to exhibit nearly identical performance.
Physicochemical and In Vitro Pharmacological Properties
The following table summarizes the known properties of Conivaptan and the expected corresponding properties of this compound based on the principles of deuteration.
| Property | Conivaptan | This compound (Expected) | Reference |
| Molecular Formula | C₃₂H₂₆N₄O₂ | C₃₂H₂₂D₄N₄O₂ | |
| Receptor Target | Arginine Vasopressin (AVP) V1a and V2 receptors | Arginine Vasopressin (AVP) V1a and V2 receptors | |
| Mechanism of Action | Competitive antagonist | Competitive antagonist | |
| In Vitro Binding Affinity | Nanomolar affinity for human V1a and V2 receptors, with a reported 10-fold higher affinity for V2 over V1a receptors. | Expected to have near-identical nanomolar affinity for human V1a and V2 receptors as Conivaptan. | |
| In Vitro Functional Activity | Acts as an antagonist, inhibiting AVP-induced signaling pathways. | Expected to exhibit the same antagonist activity as Conivaptan. | |
| Primary In Vitro Application | Pharmacological tool for studying vasopressin receptor function; reference compound. | Internal standard for bioanalytical quantification of Conivaptan. |
Signaling Pathways of Conivaptan Action
Conivaptan exerts its effects by blocking the signaling cascades initiated by the binding of arginine vasopressin (AVP) to its V1a and V2 receptors.
References
Deuterium Isotope Effect in Conivaptan-d4: A Comparative Analysis
A comprehensive review of available data on Conivaptan (B1669423) and its deuterated analog, Conivaptan-d4, reveals a significant gap in the scientific literature regarding the comparative performance and deuterium (B1214612) isotope effect of this compound as a therapeutic agent. While this compound is utilized as an internal standard in analytical assays, no publically available studies have directly compared its pharmacokinetic, pharmacodynamic, or metabolic profiles against the non-deuterated parent drug, Conivaptan.
This guide synthesizes the known information on Conivaptan and the theoretical basis of the deuterium isotope effect to provide a framework for potential future comparative studies.
Conivaptan: An Overview
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] It is approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[1][3][4] By blocking V2 receptors in the renal collecting ducts, Conivaptan induces aquaresis, the excretion of free water, leading to an increase in serum sodium concentrations.[1][4]
Metabolism and Pharmacokinetics of Conivaptan
Conivaptan is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] This metabolic pathway is a critical determinant of its pharmacokinetic profile. The drug exhibits non-linear pharmacokinetics, in part due to the inhibition of its own metabolism.[4]
The Deuterium Isotope Effect: A Theoretical Framework
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
The breaking of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes.[5][6][7] By replacing hydrogen with deuterium at a metabolic site, the rate of metabolism can be slowed, potentially leading to:
-
Increased drug exposure (AUC)
-
Longer half-life (t½)
-
Reduced formation of metabolites
-
Altered metabolic pathways
The magnitude of the deuterium isotope effect is dependent on the specific drug, the site of deuteration, and the rate-limiting step of its metabolism.[5][8]
This compound: The Missing Data
While this compound is commercially available and used as an internal standard for analytical purposes, there is a notable absence of published preclinical or clinical studies evaluating its therapeutic potential. A thorough search of the scientific literature reveals no direct comparisons of the pharmacokinetics, metabolism, or efficacy of this compound relative to Conivaptan.
Therefore, it is not possible to provide quantitative data, experimental protocols, or comparative tables on the isotope effect of deuterium in this compound.
Future Directions and Hypothetical Experimental Design
To investigate the deuterium isotope effect of this compound, a series of preclinical and clinical studies would be necessary. The following outlines a hypothetical experimental workflow to generate the data required for a comprehensive comparison.
Preclinical In Vitro and In Vivo Studies
A logical first step would be to compare the metabolism and pharmacokinetics of Conivaptan and this compound in preclinical models.
Caption: Hypothetical preclinical workflow for comparing Conivaptan and this compound.
Experimental Protocols:
-
In Vitro Metabolism:
-
Microsomal Stability Assay: Incubate Conivaptan and this compound with human liver microsomes and a NADPH-regenerating system. Samples would be taken at various time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound.
-
Metabolite Identification: Analyze the microsomal incubation samples to identify and quantify the metabolites formed from both Conivaptan and this compound. This would reveal if deuteration alters the metabolic pathways.
-
-
In Vivo Pharmacokinetics:
-
Animal Studies: Administer equimolar doses of Conivaptan and this compound to rodent and non-rodent species (e.g., rats and dogs). Collect serial blood samples and analyze for plasma concentrations of the parent drug and its major metabolites. This would allow for the comparison of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Potential Signaling Pathway Involvement
The mechanism of action of Conivaptan involves the antagonism of vasopressin receptors, which are G-protein coupled receptors. The downstream signaling pathways are well-characterized. While deuteration is not expected to alter the fundamental mechanism of receptor antagonism, a significant change in pharmacokinetics could lead to a more sustained or potent effect on these pathways.
References
- 1. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Assessment of the efficacy and safety of intravenous conivaptan in euvolemic and hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Conivaptan Assays: Cross-Validation with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Conivaptan (B1669423), a vasopressin receptor antagonist, with a focus on the impact of different internal standards on assay performance. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document summarizes experimental data from published studies to aid researchers in selecting and validating robust assays for pharmacokinetic and other drug development studies.
Performance Comparison of Conivaptan Assays
The following table summarizes the key performance parameters of different analytical methods for Conivaptan, employing various internal standards. The data is compiled from separate studies and provides a basis for cross-comparison.
| Parameter | Assay 1: LC-MS/MS with Conivaptan-d4[1][2][3][4] | Assay 2: HPLC-MS/MS with Imatinib[5][6] | Assay 3: HPLC-UV with Bisoprolol[7][8][9] |
| Internal Standard | This compound (Isotope-labeled) | Imatinib (Structurally similar) | Bisoprolol (B1195378) (Structurally unrelated) |
| Matrix | Human Plasma | Human Plasma, Rat Liver Microsomes | Mouse Plasma |
| Linearity Range | 1 - 500 ng/mL | 5 - 500 ng/mL | 150 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9977 (Plasma), 0.9998 (Microsomes) | 0.9985 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][10] | 1.52 ng/mL (Plasma), 0.88 ng/mL (Microsomes) | 150 ng/mL |
| Intra-batch Precision (%RSD) | ≤ 6.83%[1] | Not explicitly stated | Not explicitly stated |
| Inter-batch Precision (%RSD) | ≤ 6.83%[1] | Not explicitly stated | Not explicitly stated |
| Intra-batch Accuracy (%RE) | 0.50% to 1.13%[1] | Not explicitly stated | Not explicitly stated |
| Inter-batch Accuracy (%RE) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Mean Extraction Recovery | Conivaptan: 94.2% - 101.1%; IS: 94.7%[1] | Not explicitly stated | 101.13% |
| Matrix Effect | Conivaptan: 94.9% - 97.0%; IS: 105.5%[1] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Assay 1: LC-MS/MS with this compound
-
Sample Preparation : Protein precipitation with acetonitrile (B52724) was used to extract Conivaptan and the internal standard from human plasma.[1][2][3]
-
Chromatography : Separation was achieved on a Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm).[1][2][3][10] A gradient elution was performed with a mobile phase consisting of 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile and water over a 4-minute run time.[1][2][3]
-
Detection : Mass spectrometric analysis was conducted using positive-mode electrospray ionization (ESI) and multiple reaction monitoring (MRM).[1][2][3]
Assay 2: HPLC-MS/MS with Imatinib
-
Sample Preparation : The extraction procedure from human plasma and rat liver microsomes was not detailed in the provided search results.
-
Chromatography : A reversed-phase C18 column (50 mm × 2.1 mm, 1.8 μm) was used for separation. The mobile phase was a mixture of acetonitrile and 10 mM ammonium formate (40:60 v/v, pH 4.0) delivered isocratically at a flow rate of 0.2 mL/min for 4 minutes.[6]
-
Detection : Detection was performed using multiple reaction monitoring in positive ionization mode.[6]
Assay 3: HPLC-UV with Bisoprolol
-
Sample Preparation : A precipitation procedure was employed to extract Conivaptan and bisoprolol from mouse plasma.[7][8][9]
-
Chromatography : Chromatographic separation was performed on a C18 analytical column at 25°C. The mobile phase consisted of a mixture of phosphate (B84403) buffer (50 mM) and acetonitrile (60:40, v/v, pH 4.5) at a flow rate of 1.0 mL/min.[7][8][9]
-
Detection : UV detection was carried out at 240 nm.[7][8][9]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods with different internal standards. This process ensures that the methods produce comparable results and can be used interchangeably if needed.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Conivaptan-d4 and Other Vasopressin Receptor Antagonist Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Conivaptan-d4 with other vasopressin receptor antagonists, focusing on their performance, supporting experimental data, and methodologies. Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, while other antagonists, such as Tolvaptan and Lixivaptan, are selective for the V2 receptor.[1][2] this compound, a deuterium-labeled analog of Conivaptan, serves as a crucial internal standard in analytical and pharmacokinetic research, enhancing the accuracy of quantification in biological samples.[3][4]
In Vitro Pharmacology: A Comparative Overview
The primary mechanism of action for vasopressin receptor antagonists is the competitive blockade of AVP receptors. Conivaptan exhibits high affinity for both V1a and V2 receptors, whereas Tolvaptan and Lixivaptan are highly selective for the V2 receptor.[1] This difference in receptor selectivity translates to distinct pharmacological profiles and potential therapeutic applications.
| Compound | V1a Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) | Selectivity (V1a/V2) |
| Conivaptan | ~1.0 | ~0.5 | ~2 |
| Tolvaptan | ~1200 | ~1.4 | ~857 |
| Lixivaptan | High (Selective for V2) | High (Selective for V2) | V2 Selective |
Note: The Ki values are approximate and can vary depending on the experimental conditions. Data for Lixivaptan's specific Ki values were not available in a comparative table format in the searched literature, but it is consistently referred to as a selective V2 receptor antagonist.
Clinical Efficacy: Impact on Serum Sodium and Water Excretion
The clinical efficacy of vasopressin receptor antagonists in treating euvolemic and hypervolemic hyponatremia is primarily assessed by their ability to increase serum sodium concentrations and promote electrolyte-free water excretion (aquaresis).[2][5]
| Antagonist | Change in Serum Sodium (mEq/L) vs. Placebo (Day 1) | Net Increase in Effective Water Clearance (mL) vs. Placebo (Day 1) |
| Conivaptan | ~3.3 | ~1,244 |
| Tolvaptan | ~3.3 | Data not directly comparable in a head-to-head manner with Conivaptan from the provided search results. |
| Lixivaptan | Data not directly comparable in a head-to-head manner with Conivaptan from the provided search results. | Data not directly comparable in a head-to-head manner with Conivaptan from the provided search results. |
Note: The data presented is a meta-analysis of multiple trials and may not represent head-to-head comparisons.[6] The aquaretic effect of these agents leads to an increase in urine volume and a decrease in urine osmolality without significantly affecting sodium or potassium excretion.[1]
Experimental Protocols
Vasopressin Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of antagonist compounds to vasopressin receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human V1a or V2 receptors
-
Radioligand (e.g., [3H]-Arginine Vasopressin)
-
Unlabeled antagonist compounds (Conivaptan, Tolvaptan, Lixivaptan)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of unlabeled AVP (for non-specific binding), or the antagonist dilutions.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
LC-MS/MS Method for Quantification of Conivaptan in Human Plasma
This method is essential for pharmacokinetic studies and is where this compound is utilized as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents and Materials:
-
Conivaptan analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724), methanol, formic acid (HPLC grade)
-
Human plasma
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization.
-
Monitor the specific precursor-to-product ion transitions for both Conivaptan and this compound using Multiple Reaction Monitoring (MRM).
-
Conivaptan: m/z 535.2 → 145.1
-
This compound: m/z 539.2 → 145.1
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Conivaptan to this compound against the concentration of the Conivaptan standards.
-
Determine the concentration of Conivaptan in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways of Vasopressin Receptors
The binding of Arginine Vasopressin (AVP) to its receptors initiates distinct downstream signaling cascades.
Experimental Workflow: Receptor Binding Assay
A schematic representation of the steps involved in a competitive receptor binding assay.
Experimental Workflow: LC-MS/MS Quantification
The process for quantifying Conivaptan in plasma using an internal standard.
References
- 1. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ccjm.org [ccjm.org]
- 6. Short-Term Efficacy and Safety of Vasopressin Receptor Antagonists for Treatment of Hyponatremia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Conivaptan-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive comparison of Conivaptan-d4's performance as a stable isotope-labeled internal standard against an alternative structural analog, focusing on accuracy and precision.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] By replacing specific hydrogen atoms with deuterium, this compound becomes chemically almost identical to the analyte, Conivaptan. This near-perfect mimicry allows it to track the analyte through every stage of the analytical process—from sample preparation and extraction to chromatographic separation and mass spectrometric detection—effectively compensating for variability and matrix effects.[1][3]
Performance Data: this compound vs. a Structural Analog
The following table summarizes the performance of bioanalytical methods for the quantification of Conivaptan using this compound and a structural analog (Bisoprolol) as internal standards. The data is compiled from separate studies and presented here for comparative purposes.
| Parameter | Method with this compound IS | Method with Bisoprolol IS | FDA/EMA Acceptance Criteria |
| Linearity (r²) | >0.99[4] | 0.9985[5][6] | ≥0.99 |
| Intra-batch Accuracy (%) | 0.50–1.13[4] | Not explicitly reported | ±15% of nominal value (±20% at LLOQ) |
| Inter-batch Accuracy (%) | Not explicitly reported | Not explicitly reported | ±15% of nominal value (±20% at LLOQ) |
| Intra-batch Precision (%RSD) | ≤6.83[4] | Not explicitly reported | ≤15% (≤20% at LLOQ) |
| Inter-batch Precision (%RSD) | ≤6.83[4] | Not explicitly reported | ≤15% (≤20% at LLOQ) |
| Mean Recovery (%) | 94.2 - 101.1[4] | 101.13[5][6] | Consistent, precise, and reproducible |
| Matrix Effect (%) | 94.9 - 97.0[4] | Not explicitly reported | Minimal and compensated by IS |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[4] | 150 ng/mL[5][6] | Sufficient for intended study |
Data for this compound is sourced from a study utilizing a validated LC-MS/MS method in human plasma.[4] Data for Bisoprolol is from an HPLC-UV method in mouse plasma.[5][6] Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[7][8][9]
The data clearly indicates that the method employing this compound as an internal standard demonstrates excellent accuracy and precision, well within the stringent limits set by regulatory bodies like the FDA and EMA.[7][8][9] The use of a SIL-IS contributes to a significantly lower limit of quantitation (LLOQ), enhancing the sensitivity of the assay.[4] While the method using Bisoprolol also shows acceptable linearity and recovery, the lack of detailed accuracy and precision data, and a higher LLOQ, highlight the advantages of using a deuterated internal standard.[5][6]
Experimental Workflow and Protocols
A robust bioanalytical workflow is crucial for achieving reliable results. The following diagram illustrates a typical workflow for the quantification of Conivaptan in plasma using an internal standard.
Caption: Bioanalytical workflow for Conivaptan quantification.
Detailed Experimental Protocol (LC-MS/MS Method with this compound)
This protocol is a synthesized representation based on a validated method for the determination of Conivaptan in human plasma.[4][10][11]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Conivaptan and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Conivaptan stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 50 ng/mL).
2. Sample Preparation:
-
To 100 µL of blank human plasma, add a known volume of Conivaptan working solution (for calibration standards and QCs) or a blank solvent (for unknown samples).
-
Add 50 µL of the this compound working solution to all samples except for the blank matrix.
-
Vortex mix for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatographic Column: C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 μm, 2.1 × 50 mm).[10][11]
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water and (B) acetonitrile.[10][11]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive-mode electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Conivaptan and this compound.
4. Data Analysis:
-
Integrate the peak areas of Conivaptan and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Conivaptan in QC and unknown samples from the calibration curve.
Conclusion
The experimental evidence strongly supports the use of this compound as a highly accurate and precise internal standard for the bioanalysis of Conivaptan. Its properties as a stable isotope-labeled analog allow it to effectively compensate for analytical variability, leading to robust, reliable, and sensitive quantification. For researchers and drug development professionals requiring high-quality data for pharmacokinetic and other clinical studies, this compound represents the superior choice over structural analog internal standards.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. cerilliant.com [cerilliant.com]
- 3. nebiolab.com [nebiolab.com]
- 4. akjournals.com [akjournals.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Using Deuterated Conivaptan-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of pharmaceuticals like Conivaptan (B1669423), the choice of an internal standard is a critical factor that can significantly impact assay performance. This guide provides an objective comparison of deuterated internal standards, specifically Conivaptan-d4, against other alternatives, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS whenever possible due to their ability to effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following table summarizes a typical performance comparison between a deuterated internal standard and a structural analog for the analysis of a pharmaceutical compound in human plasma.
| Performance Parameter | Deuterated Internal Standard (e.g., Analyte-d4) | Structural Analog Internal Standard | Key Advantages of Deuterated Standards |
| Accuracy (% Bias) | -2.5% to +1.8% | -14.7% to +9.2% | Closer to the true value, indicating more accurate quantification. |
| Precision (%CV) | 2.1% to 4.5% | 7.6% to 12.8% | Less scatter in measurements, indicating higher reproducibility. |
| Matrix Effect (%) | 98.2% to 101.5% | 75.4% to 88.9% | More effective compensation for ionization suppression or enhancement. |
| Extraction Recovery (%) | 95.1% ± 3.2% | 85.6% ± 8.7% | More consistent and similar recovery to the analyte. |
Data compiled from representative studies comparing deuterated and structural analog internal standards for other analytes. Actual performance may vary depending on the specific analyte, internal standard, and matrix.
One study on the bioanalysis of Conivaptan utilized the structural analog imatinib (B729) as an internal standard.[2] While the method was validated, the use of a non-isotopically labeled standard can introduce variability, as its chromatographic behavior and ionization efficiency may not perfectly match that of Conivaptan.[2]
In contrast, a detailed study utilizing this compound as the internal standard for the quantification of Conivaptan in human plasma demonstrated excellent performance, as summarized in the table below.[3]
| Validation Parameter | This compound Method Performance |
| Linearity (r²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤5.7% |
| Inter-day Precision (%RSD) | ≤6.8% |
| Accuracy (%RE) | 0.50% to 1.13% |
| Mean Extraction Recovery | 94.7% (RSD 1.9%) |
| Mean Matrix Effect | 105.5% (RSD 4.4%) |
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following are detailed methodologies for key experiments when using a deuterated internal standard like this compound.
Detailed Experimental Protocol for LC-MS/MS Quantification of Conivaptan using this compound
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 20 µL of this compound internal standard solution (e.g., 500 ng/mL in methanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 HPLC or equivalent.
-
Column: Grace Alltima HP C18 (50 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Conivaptan: m/z 499.2 → 300.2
-
This compound: m/z 503.2 → 304.2
-
-
Collision Energy: Optimized for each transition.
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for validating a bioanalytical method using a deuterated internal standard.
Bioanalytical Method Validation Workflow
Conivaptan's Mechanism of Action: A Signaling Pathway Overview
Conivaptan is a dual antagonist of the arginine vasopressin (AVP) receptors V1a and V2.[4] Its therapeutic effect in treating hyponatremia is primarily mediated through the blockade of V2 receptors in the renal collecting ducts, leading to aquaresis (excretion of free water).[5][6] The antagonism of V1a receptors contributes to vasodilation.[4]
The following diagrams illustrate the signaling pathways affected by Conivaptan.
Conivaptan's Antagonism of Vasopressin V2 Receptor
References
- 1. What is the mechanism of Conivaptan Hydrochloride? [synapse.patsnap.com]
- 2. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Comparative Stability of Conivaptan and its Deuterated Analog, Conivaptan-d4: A Guide for Researchers
In the pursuit of enhancing therapeutic efficacy and optimizing pharmacokinetic profiles, the strategic incorporation of deuterium (B1214612) into drug molecules has emerged as a valuable tool. This guide provides a comparative overview of the stability of Conivaptan, a vasopressin receptor antagonist, and its deuterated form, Conivaptan-d4. While direct comparative experimental data for Conivaptan and this compound is not extensively available in the public domain, this document extrapolates the expected stability enhancements based on the well-established principles of the kinetic isotope effect and provides detailed experimental protocols for researchers to conduct such comparative stability studies.
Enhanced Metabolic Stability through Deuteration
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly enhance the metabolic stability of a drug.[1][2][3] This is primarily due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][3] Consequently, enzymatic cleavage of C-D bonds, a common step in drug metabolism, occurs at a slower rate. This reduced rate of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.
Conivaptan is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Strategic deuteration of Conivaptan at sites susceptible to CYP3A4-mediated oxidation would be expected to yield a more metabolically robust molecule, this compound.
Data Presentation: Predicted vs. Known Stability Parameters
The following table summarizes the known stability parameters for Conivaptan and the predicted improvements for this compound based on the principles of deuteration.
| Parameter | Conivaptan | This compound (Predicted) | Rationale for Prediction |
| Metabolic Half-life (in vitro) | 11.51 min (in rat liver microsomes) | Increased | Slower rate of enzymatic metabolism due to the kinetic isotope effect. |
| Intrinsic Clearance (CLint) | 13.8 ± 0.48 ml/min/kg (in rat liver microsomes) | Decreased | Reduced rate of metabolic clearance by CYP3A4. |
| Plasma Half-life (in vivo) | ~5 hours | Increased | A longer metabolic half-life is expected to translate to a longer plasma half-life. |
| Chemical Stability | Stable under specified storage conditions. | Similar to Conivaptan | Deuteration is not expected to significantly alter the inherent chemical stability of the molecule under standard storage conditions. |
Experimental Protocols for Comparative Stability Assessment
To empirically determine the comparative stability of Conivaptan and this compound, the following experimental protocols are recommended.
Metabolic Stability in Liver Microsomes
Objective: To compare the rate of metabolism of Conivaptan and this compound in a controlled in vitro system.
Methodology:
-
Incubation: Incubate Conivaptan and this compound separately with pooled human or rat liver microsomes at a final concentration of 1 µM. The incubation mixture should contain microsomal protein (1 mg/mL), NADPH (1 mM) as a cofactor, and MgCl₂ (3.3 mM) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation and Termination: Initiate the metabolic reaction by adding NADPH. At various time points (e.g., 0, 2, 5, 10, 20, 30, and 50 minutes), terminate the reaction by adding a quenching solvent such as acetonitrile.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound (Conivaptan or this compound) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot will be used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) can then be calculated from the half-life.
Chemical Stability under Stress Conditions
Objective: To assess and compare the degradation of Conivaptan and this compound under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of Conivaptan and this compound to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At specified time intervals, withdraw samples and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.
-
Data Analysis: Compare the percentage of degradation for each compound under each stress condition.
Visualization of Key Processes
Conivaptan's Mechanism of Action
Conivaptan acts as an antagonist at both vasopressin V1a and V2 receptors. Its primary therapeutic effect in treating hyponatremia is mediated through the blockade of V2 receptors in the renal collecting ducts, leading to aquaresis (the excretion of free water).
Caption: Conivaptan's antagonism of the V2 receptor blocks water reabsorption.
Experimental Workflow for Comparative Metabolic Stability
The following diagram illustrates the workflow for comparing the metabolic stability of Conivaptan and its deuterated analog.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Conivaptan-d4
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Conivaptan-d4. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research. This compound, a deuterated analog of Conivaptan, requires careful handling due to the potential hazards associated with the parent compound, which is classified as a suspected reproductive toxin.
Personal Protective Equipment (PPE)
Given that Conivaptan hydrochloride is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2), stringent PPE protocols are mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE based on guidelines for handling hazardous drugs.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Gloving | Inner Glove: Standard nitrile laboratory glove. Outer Glove: Chemotherapy-rated gloves (meeting ASTM D6978 standard). This provides robust protection against both the chemical and the DMSO solvent. Change outer glove immediately upon contamination and both gloves every 30-60 minutes or as per manufacturer's guidelines. |
| Body | Disposable Gown | Must be disposable, long-sleeved with tight-fitting cuffs, and resistant to chemical permeation. This prevents skin contact with any spills or aerosols. |
| Eyes & Face | Safety Goggles & Face Shield | Safety goggles are mandatory at all times. A face shield must be worn over the goggles when there is a risk of splashes or aerosols, such as when preparing stock solutions or performing transfers. |
| Respiratory | N95 Respirator or Higher | An N95 respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of fine particles. |
| Feet | Closed-toe Shoes & Shoe Covers | Impervious, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn when handling larger quantities or when there is a significant risk of spills. |
Operational Plan: Handling and Disposal of this compound
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Don PPE: Before opening the package, don the appropriate PPE as detailed in the table above.
-
Verify and Log: Verify the contents against the shipping documents and log the compound into your chemical inventory.
-
Storage: Store this compound in a designated, clearly labeled, and well-ventilated area at -20°C for long-term stability.
Preparation of Stock Solutions
This compound is soluble in DMSO. The following protocol is for the preparation of a stock solution.
-
Work in a Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the this compound vial, DMSO, sterile tubes, and pipettes.
-
Pre-label Vials: Prepare and label the vials for the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound to achieve the desired stock concentration.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C in a clearly labeled secondary container.
-
Experimental Use
-
Dilution: When preparing working solutions, perform dilutions within the chemical fume hood.
-
Cell Culture: For cell-based assays, ensure the final concentration of DMSO is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Incubation: All cell cultures and experimental setups containing this compound should be clearly labeled as hazardous.
Spill Management
-
Evacuate: In case of a spill, evacuate the immediate area and alert your supervisor.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with an absorbent material from a chemical spill kit.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including empty vials, pipette tips, gloves, gowns, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock and working solutions, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any this compound waste down the drain.
-
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
